PROTAC ER|A Degrader-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H51N5O4 |
|---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1 |
InChI Key |
WIMRLANOJASIIP-MVSHDMKLSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC ERα Degrader Vepdegestrant (ARV-471)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. This technical guide provides a comprehensive overview of the mechanism of action of Vepdegestrant (ARV-471), a first-in-class, orally bioavailable PROTAC designed to target and degrade the Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, and its degradation presents a promising strategy to overcome resistance to existing endocrine therapies. As "PROTAC ERα Degrader-8" is not a designated name found in widespread preclinical or clinical literature, this guide will focus on the extensively studied and clinically advanced molecule, Vepdegestrant (ARV-471), as a representative example of this class of drugs. Vepdegestrant is currently in late-stage clinical trials, and its development marks a significant milestone for PROTAC technology.[1]
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[2][3][4] This dual binding induces the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[2][3][4]
Core Mechanism of Action
Vepdegestrant operates through the ubiquitin-proteasome system to selectively degrade ERα. The process can be broken down into the following key steps:
-
Binding to ERα and E3 Ligase: Vepdegestrant, being a heterobifunctional molecule, possesses two distinct domains. One end binds to the ligand-binding domain of ERα, while the other end binds to an E3 ubiquitin ligase.[2][3][4]
-
Formation of the Ternary Complex: The simultaneous binding of Vepdegestrant to both ERα and the E3 ligase brings the target protein and the ligase into close proximity, forming a ternary complex.
-
Ubiquitination of ERα: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα. This results in the formation of a polyubiquitin chain on the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades ERα into small peptides.
-
Recycling of Vepdegestrant: After inducing the degradation of an ERα molecule, Vepdegestrant is released and can bind to another ERα protein and E3 ligase, thereby acting catalytically to induce the degradation of multiple ERα proteins.
This mechanism of action is distinct from traditional inhibitors, as it leads to the complete removal of the target protein, which can be particularly effective in overcoming resistance mechanisms associated with protein overexpression or mutations.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling PROTAC ERα Degrader-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This technical guide delves into the structure, synthesis, and biological activity of compounds identified as "PROTAC ERα Degrader-8," providing a comprehensive resource for researchers in oncology and drug discovery. It has come to light that "PROTAC ERα Degrader-8" refers to at least two distinct molecules, each with unique properties and origins. This guide will address both entities: Compound II-56 , disclosed by Relay Therapeutics, Inc., and Compound 18j , reported by Lu et al. in the European Journal of Medicinal Chemistry.
Introduction to PROTAC ERα Degraders
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Traditional therapies often involve inhibiting its function; however, the development of resistance is a significant clinical challenge. PROTACs offer an alternative strategy by inducing the degradation of the ERα protein. These heterobifunctional molecules consist of a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (ERα-PROTAC-E3 ligase) facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven, catalytic mechanism can overcome resistance mechanisms associated with traditional inhibitors.
Compound II-56 (Relay Therapeutics, Inc.)
PROTAC ERα Degrader-8 (Compound II-56) is a highly potent degrader of ERα.
Structure
The exact chemical structure of Compound II-56 is detailed within the patent application WO2024006781 filed by Relay Therapeutics, Inc. While the full structure is proprietary and contained within the patent, a general representation of a PROTAC molecule is provided below. It consists of an ERα ligand, a linker, and an E3 ligase ligand.
Synthesis
The detailed synthetic route for Compound II-56 is described in the patent document WO2024006781. A generalized synthetic workflow for creating a PROTAC molecule is illustrated below. This typically involves the synthesis of the ERα ligand and the E3 ligase ligand with appropriate functional groups, followed by a linker conjugation step, often via click chemistry or amide bond formation.
Biological Activity
Compound II-56 has demonstrated exceptional potency in degrading ERα in cellular assays.
| Compound | Cell Line | Parameter | Value | Reference |
| PROTAC ERα Degrader-8 (Compound II-56) | MCF-7 | DC50 | 0.006 nM (0.000006 µM) | [1][2] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
ERα Degradation Assay (Nano-Glo HiBiT Lytic Assay) - General Protocol:
This assay is a common method to quantify protein degradation.
-
Cell Culture: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., Compound II-56) for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release the cellular components.
-
Detection: The Nano-Glo® HiBiT® Lytic Detection System is used to quantify the amount of remaining HiBiT-tagged ERα protein. The HiBiT tag is a small peptide that, when paired with the LgBiT protein, forms a luminescent enzyme.
-
Data Analysis: The luminescence signal is measured, and the DC50 value is calculated by plotting the percentage of protein degradation against the compound concentration.
Compound 18j (Lu Y, et al.)
ERα degrader 8 (Compound 18j) is another selective estrogen receptor degrader identified in a recent scientific publication.[1]
Structure
The chemical structure of Compound 18j is based on a novel quinoline scaffold. The detailed structure can be found in the 2024 publication by Lu Y, et al. in the European Journal of Medicinal Chemistry.
Synthesis
The synthetic scheme for Compound 18j is outlined in the aforementioned publication. The synthesis likely involves the construction of the quinoline core followed by the attachment of the ERα binding moiety and the linker leading to the E3 ligase ligand.
Biological Activity
Compound 18j has shown potent antiproliferative activity in ER-positive breast cancer cells.
| Compound | Cell Line | Parameter | Value | Reference |
| ERα degrader 8 (Compound 18j) | MCF-7 | IC50 | 0.15 µM | [1] |
IC50: The concentration of the compound that inhibits 50% of the cellular process being measured (in this case, cell proliferation).
Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo) - General Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are treated with various concentrations of Compound 18j for a period of 72 hours.
-
Reagent Addition:
-
For MTT assay: MTT reagent is added, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then solubilized.
-
For CellTiter-Glo assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTAC ERα degraders involves hijacking the ubiquitin-proteasome system.
Caption: Mechanism of Action for PROTAC ERα Degrader-8.
The experimental workflow for identifying and characterizing a novel PROTAC ERα degrader typically follows a structured path from initial screening to in-depth biological evaluation.
Caption: General Experimental Workflow for PROTAC Discovery.
Conclusion
The designation "PROTAC ERα Degrader-8" highlights two promising but distinct molecules for the targeted degradation of the estrogen receptor. Compound II-56 from Relay Therapeutics demonstrates picomolar-level degradation potency, while Compound 18j from Lu et al. shows significant antiproliferative effects with a novel chemical scaffold. For researchers and drug developers, it is crucial to distinguish between these two compounds and refer to their specific identifiers and originating sources. This guide provides a foundational understanding of their reported activities and a framework for the experimental approaches used in their evaluation. For complete and detailed information, consulting the primary patent and journal article is essential.
References
An In-depth Technical Guide to the ERα Degradation Pathway by PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers, making it a critical target for therapeutic intervention. While traditional therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been effective, the emergence of drug resistance, often through mutations in the ERα ligand-binding domain (LBD), necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful technology to overcome these challenges by inducing the degradation of target proteins, including ERα.[1][2][3]
This technical guide provides a comprehensive overview of the ERα degradation pathway mediated by PROTACs, detailing the mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling and experimental workflows.
The PROTAC-Mediated ERα Degradation Pathway
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][6]
The process begins with the PROTAC molecule simultaneously binding to ERα and an E3 ligase, forming a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of ERα.[6] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged ERα into smaller peptides.[5][6] The PROTAC molecule, being a catalyst, is then released and can initiate another cycle of degradation.[6]
This mechanism offers several advantages over traditional inhibitors, including the ability to target proteins lacking active sites and the potential to overcome resistance caused by mutations in the target protein.[1]
Visualization of the PROTAC-Mediated ERα Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated ERα degradation.
Key ERα PROTACs and Their E3 Ligase Recruiters
A variety of PROTACs have been developed to target ERα, utilizing different ERα ligands and recruiting distinct E3 ligases, most commonly von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][8] Some innovative approaches have even explored targeting the DNA-binding domain (DBD) of ERα to overcome resistance from mutations in the ligand-binding domain (LBD).[1][9]
| PROTAC Name/Type | ERα Ligand/Target Domain | E3 Ligase Recruited | Reference |
| Small Molecule | |||
| ARV-471 | Novel ERα LBD Ligand | CRBN | [4][10] |
| ERD-308 | Novel ERα LBD Ligand | VHL | [7][10] |
| ZD12 | Oxabicycloheptane sulfonamide (OBHSA) | Not Specified | [11] |
| W2 | OBHSA with intrinsic fluorescence | CRBN | [12] |
| Peptide-Based | |||
| TD-PROTAC | Peptide targeting ERα | VHL | [13] |
| Nucleic Acid-Based | |||
| ERE-PROTAC | Estrogen Response Element (ERE) DNA Sequence (targets DBD) | VHL | [1][9] |
| Aptamer-Based | |||
| P7TA and P9TC | Aptamer targeting ERα | VHL | [3] |
Quantitative Analysis of ERα Degradation
The efficiency of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[14][15][16][17]
| PROTAC | Cell Line | DC50 | Dmax | Reference |
| ERE-PROTAC | MCF-7 | < 5 µM | Not Specified | [1] |
| TD-PROTAC | Chondrocytes | Concentration-dependent degradation observed | Not Specified | [13] |
| ERD-308 | MCF-7 | Not Specified, but noted as more potent than fulvestrant | Not Specified | [10] |
| ZD12 | MCF-7 | Not Specified, but showed significant degradation | Not Specified | [11] |
| W2 | MCF-7 | Not Specified, but showed selective degradation | Not Specified | [12] |
| NC-1 (BTK PROTAC for comparison) | Mino | 2.2 nM | 97% | [16] |
| IR-1 (BTK PROTAC for comparison) | Mino | < 10 nM | ~90% | [16] |
| RC-3 (BTK PROTAC for comparison) | Mino | < 10 nM | ~90% | [16] |
Experimental Protocols for Evaluating ERα PROTACs
A variety of in vitro and in vivo assays are employed to characterize the efficacy and mechanism of action of ERα PROTACs.
Assessment of ERα Degradation
a) Western Blotting: This is the most common method to quantify the reduction in ERα protein levels.
-
Protocol Outline:
-
Seed breast cancer cells (e.g., MCF-7, T47D) in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the ERα PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the extent of ERα degradation.[1][9][13]
-
b) Immunofluorescence: This technique is used to visualize the reduction of ERα within cells and its subcellular localization.
-
Protocol Outline:
-
Grow cells on coverslips and treat them with the ERα PROTAC.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate the cells with a primary antibody against ERα.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize the fluorescence signal using a confocal or fluorescence microscope.[1][13]
-
Verification of the Ubiquitin-Proteasome System Involvement
To confirm that ERα degradation is mediated by the proteasome, a proteasome inhibitor like MG132 is used.
-
Protocol Outline:
Cellular Phenotypic Assays
a) Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of ERα degradation on the growth and survival of cancer cells.
b) Apoptosis Assays (e.g., Annexin V/PI Staining): This method, analyzed by flow cytometry, quantifies the percentage of cells undergoing apoptosis (programmed cell death) following PROTAC treatment.[1]
c) Cell Cycle Analysis (e.g., Propidium Iodide Staining): Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to determine if the PROTAC induces cell cycle arrest.[1]
Visualization of a Typical Experimental Workflow
Caption: Workflow for the in vitro characterization of ERα PROTACs.
Downstream Signaling and Therapeutic Implications
Degradation of ERα by PROTACs effectively shuts down its transcriptional activity, leading to the inhibition of estrogen-dependent gene expression that promotes tumor growth.[2][10] This results in the induction of apoptosis and cell cycle arrest, particularly in the S phase.[1]
A significant advantage of ERα PROTACs is their potential to overcome endocrine resistance. By targeting the entire ERα protein for degradation, PROTACs can be effective against mutant forms of ERα (e.g., Y537S, D538G) that confer resistance to traditional LBD-targeting therapies.[2][10] Furthermore, PROTACs that target alternative domains, such as the DBD, offer a novel strategy to combat resistance arising from LBD mutations.[1][3]
The clinical development of oral ERα PROTACs like ARV-471 (vepdegestrant), which is currently in late-stage clinical trials, highlights the therapeutic promise of this approach for patients with ER-positive breast cancer.[4][10][18]
Conclusion
PROTAC-mediated degradation of ERα represents a promising and innovative therapeutic strategy for ER-positive breast cancer. By harnessing the cell's own machinery to eliminate the disease-driving protein, PROTACs offer the potential for improved efficacy, the ability to overcome drug resistance, and a durable response. The continued development and optimization of ERα PROTACs, supported by the robust experimental methodologies outlined in this guide, hold great promise for the future of breast cancer treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis Targeting Chimeras (PROTACs) in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide on the Role of E3 Ligase in PROTAC ERα Degrader-8 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the function and significance of E3 ligase in the activity of PROTAC ERα Degrader-8, a potent degrader of the Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins like ERα.
PROTAC ERα Degrader-8, also identified as compound ii-56 from a patent application by Relay Therapeutics, has demonstrated remarkable potency in preclinical studies.[1][2] This guide will explore the core mechanism of action for ERα-targeting PROTACs, the pivotal role of the E3 ligase, present available quantitative data, and provide detailed experimental protocols for the assessment of such compounds.
The Central Role of E3 Ligase in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3][4][5] One ligand is designed to bind to the target protein (in this case, ERα), while the other binds to an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with ERα, forming a ternary complex.
The primary function of the recruited E3 ligase within this complex is to facilitate the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the ERα protein. The attachment of a polyubiquitin chain to ERα serves as a molecular flag, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[3][4] Following the degradation of ERα, the PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.
While PROTAC ERα Degrader-8 has shown high potency, the specific E3 ligase it recruits has not been publicly disclosed in the available documentation.[1][2] To illustrate the mechanism, this guide will use a well-characterized ERα PROTAC, ERE-PROTAC, which is known to recruit the von Hippel-Lindau (VHL) E3 ligase via the small molecule ligand VH032.[3]
Signaling Pathway of PROTAC ERα Degrader Activity
The following diagram illustrates the catalytic cycle of ERα degradation mediated by a PROTAC that recruits the VHL E3 ligase.
Quantitative Data on PROTAC ERα Degrader Activity
The potency of a PROTAC is typically quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation) values. Below is the currently available data for PROTAC ERα Degrader-8, alongside data for the representative ERE-PROTAC for comparison.
Table 1: Quantitative Data for PROTAC ERα Degrader-8
| Compound | Cell Line | DC50 (µM) | Assay Type | Reference |
|---|
| PROTAC ERα Degrader-8 (ii-56) | MCF-7 | 0.000006 | Nano-Glo HiBiT lytic degradation assay |[1] |
Table 2: Quantitative Data for ERE-PROTAC
| Compound | Cell Line | DC50 (µM) | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|---|
| ERE-PROTAC | MCF-7 | < 5 | 6.106 | Western Blot (DC50), CCK-8 (IC50) | [6] |
| ERE-PROTAC | T47D | Dose-dependent degradation observed | - | Western Blot |[6][7] |
Experimental Protocols
Detailed below are representative protocols for key assays used to characterize the activity of PROTAC ERα degraders.
1. Western Blot for ERα Degradation
This protocol is for determining the dose-dependent degradation of ERα in breast cancer cell lines.
-
Cell Culture and Treatment:
-
Seed MCF-7 or T47D cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC ERα degrader (e.g., 0.001, 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.[6][7]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
2. Cell Viability Assay (CCK-8)
This assay measures the effect of the PROTAC on cell proliferation and viability.[6]
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC ERα degrader for 72 hours. Include a vehicle control.
-
-
Assay Procedure:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression to determine the IC50 value.
-
3. Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of ERα.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for 4-6 hours.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ERα antibody overnight at 4°C to capture ERα and its binding partners.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated ERα.
-
Re-probe the membrane with an anti-ERα antibody to confirm the immunoprecipitation of ERα.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC ERα degrader.
References
- 1. Relay Therapeutics presents new ERα degraders | BioWorld [bioworld.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. researchgate.net [researchgate.net]
- 6. relaytx.com [relaytx.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Formation of the PROTAC ERα Degrader-8 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and characterization of the ternary complex involving PROTAC ERα Degrader-8. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This document details the mechanism of action, key quantitative parameters, and the critical experimental protocols used to evaluate the efficacy and biophysical properties of ERα-targeting PROTACs like Degrader-8.
Introduction to PROTAC ERα Degrader-8
PROTAC ERα Degrader-8 (also known as compound ii-56) is a potent, heterobifunctional molecule designed to selectively target the Estrogen Receptor alpha (ERα) for degradation.[1][2] ERα is a well-validated therapeutic target in hormone receptor-positive breast cancers.[3] Unlike traditional inhibitors that merely block the receptor's function, PROTACs actively eliminate the receptor protein from the cell.[4]
The fundamental mechanism of any PROTAC involves the formation of a key "ternary complex," consisting of the target protein (ERα), the PROTAC molecule, and a recruited E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The stability and kinetics of this ternary complex are critical determinants of a PROTAC's degradation efficiency.[6][7]
Quantitative Data and Biophysical Parameters
The efficacy of a PROTAC is defined by several quantitative metrics. Cellular degradation potency (DC50) and maximal degradation (Dmax) are primary indicators of a degrader's effectiveness in a cellular context. Biophysical assays are then employed to dissect the underlying thermodynamics and kinetics of the ternary complex.
Table 1: Cellular Degradation Potency of PROTAC ERα Degrader-8
| Compound Name | Target | Cell Line | DC50 (µM) | Assay Method |
| PROTAC ERα Degrader-8 (ii-56) | ERα | MCF-7 | 0.000006 | Nano-Glo HiBiT Lytic Degradation Assay |
Data sourced from MedChemExpress, citing a patent from Relay Therapeutics, Inc.[1]
Table 2: Key Biophysical Parameters for Ternary Complex Characterization
The formation of the ternary complex is governed by the binding affinities of the PROTAC for both the target protein (KD, Target) and the E3 ligase (KD, E3), as well as the cooperativity (α) of the complex. Cooperativity indicates how the binding of one protein influences the PROTAC's affinity for the other. A value of α > 1 signifies positive cooperativity (the binary complex has a higher affinity for the third partner), α < 1 indicates negative cooperativity, and α = 1 means there is no cooperativity.
Note: Specific biophysical data for the PROTAC ERα Degrader-8 ternary complex are not publicly available. The values below are for the well-characterized PROTAC MZ1 (targeting BRD4 to the VHL E3 ligase) and are provided for illustrative purposes.[8]
| Parameter | Description | Illustrative Value (MZ1:BRD4:VHL) |
| KD, Target | Equilibrium dissociation constant for PROTAC binding to the target protein (ERα). | 1 nM (for BRD4BD2) |
| KD, E3 | Equilibrium dissociation constant for PROTAC binding to the E3 ligase. | 29 nM (for VHL) |
| α (Cooperativity) | A factor describing the synergy of ternary complex formation. | >1 (Positive Cooperativity) |
| Kon | Association rate constant of the ternary complex. | Data not specified |
| Koff | Dissociation rate constant (off-rate) of the ternary complex. | Data not specified |
| Residence Time (1/Koff) | The average time the ternary complex remains intact. | Data not specified |
Visualizing the Core Processes
Diagrams are essential for conceptualizing the complex interactions involved in PROTAC-mediated degradation. The following visualizations, generated using the DOT language, illustrate the mechanism of action, the typical workflow for characterization, and the relevant biological pathway.
Figure 1: Mechanism of Action (MoA) of PROTAC ERα Degrader-8.
Figure 2: Experimental workflow for characterizing an ERα PROTAC.
Figure 3: Simplified Estrogen Receptor α (ERα) signaling pathway disrupted by PROTACs.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for characterizing the formation and functional consequences of the PROTAC ERα Degrader-8 ternary complex.
Cellular Degradation Assessment: Nano-Glo® HiBiT® Lytic Assay
This protocol is used to quantify the extent of ERα degradation in cells following treatment with the PROTAC. It relies on the genetic tagging of the target protein (ERα) with the small 11-amino-acid HiBiT peptide.
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of PROTAC ERα Degrader-8.
Materials:
-
MCF-7 cells stably expressing HiBiT-tagged ERα.
-
PROTAC ERα Degrader-8 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, opaque 96-well or 384-well assay plates.
-
Nano-Glo® HiBiT® Lytic Detection System (Promega).
-
Luminometer.
Protocol:
-
Cell Plating: Seed HiBiT-ERα expressing MCF-7 cells into a white, opaque assay plate at a density that ensures they are in the log growth phase at the time of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of PROTAC ERα Degrader-8 in cell culture medium. A typical concentration range would span from 1 µM down to 1 pM, including a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared PROTAC dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C, 5% CO2.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions by mixing the Lytic Buffer and Substrate.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the lytic reagent to room temperature.
-
Add the lytic reagent to each well (e.g., a volume equal to the culture medium in the well).
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control wells.
-
Plot the normalized luminescence (representing % remaining ERα) against the log concentration of the PROTAC.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biophysical assay provides a quantitative measure of ternary complex formation in a solution-based, homogeneous format.
Objective: To measure the affinity and cooperativity of the ERα : PROTAC : E3 ligase ternary complex.
Materials:
-
Purified, tagged ERα protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL or CRBN complex).
-
PROTAC ERα Degrader-8.
-
TR-FRET donor antibody (e.g., Terbium-labeled anti-GST).
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., AF488-labeled anti-His).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Low-volume, non-binding microplates (e.g., 384-well).
-
TR-FRET enabled plate reader.
Protocol:
-
Reagent Preparation: Prepare stock solutions of proteins, antibodies, and PROTAC in the assay buffer.
-
Assay Setup:
-
Add a fixed concentration of GST-ERα and Terbium-anti-GST antibody to all wells of the microplate.
-
Add a fixed concentration of His-E3 Ligase and AF488-anti-His antibody.
-
Add a serial dilution of PROTAC ERα Degrader-8. The concentration range should be wide enough to observe the full "hook effect," where the signal first increases with ternary complex formation and then decreases at high concentrations due to the formation of binary complexes.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light.
-
Signal Reading: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of the PROTAC.
-
The resulting bell-shaped curve can be analyzed with specialized models to extract parameters related to the affinity and stability of the ternary complex.
-
Ternary Complex Kinetics: Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) of molecular interactions.
Objective: To determine the on-rate (kon), off-rate (koff), and overall affinity (KD) of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified E3 ligase (ligand).
-
Purified ERα (analyte).
-
PROTAC ERα Degrader-8.
-
Amine coupling kit for immobilization.
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the KD of the PROTAC:E3 binary interaction.
-
Inject a series of concentrations of ERα over a separate, non-ligase surface to ensure no non-specific binding.
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of ERα and varying concentrations of PROTAC ERα Degrader-8.
-
Inject these solutions sequentially over the immobilized E3 ligase surface, from low to high PROTAC concentration.
-
Each injection cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams (response units vs. time) to a suitable kinetic model (e.g., 1:1 binding model or ternary complex models) to determine the kon and koff for the formation and dissociation of the ternary complex.
-
The equilibrium dissociation constant (KD) can be calculated as koff / kon. The stability of the complex is directly related to the off-rate (koff).
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: A PROTAC-Driven Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibitors to embrace event-driven modalities. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of the ubiquitin-proteasome system (UPS) and its critical role in PROTAC-mediated degradation. We will delve into the mechanism of action, key molecular players, and the experimental methodologies essential for the successful development and evaluation of these promising therapeutics.
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery
The ubiquitin-proteasome system is a fundamental cellular process responsible for the regulated degradation of the majority of intracellular proteins.[1] This intricate system plays a pivotal role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins. The UPS operates through a cascade of enzymatic reactions involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin, a small 76-amino acid regulatory protein, in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: The substrate recognition component of the system. It specifically binds to a target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.
The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a degradation signal. This "tag" is then recognized by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically degrades the tagged protein into small peptides.
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[2][3] They consist of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.
-
A linker: A chemical tether that connects the POI ligand and the E3 ligase ligand.
The elegant mechanism of PROTAC action unfolds in a cyclical, catalytic manner:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a key ternary complex.[1]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-accessible lysine residues on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.
This catalytic mode of action is a significant advantage over traditional inhibitors, as substoichiometric amounts of a PROTAC can lead to the degradation of a large amount of the target protein.
Key E3 Ligases in PROTAC Development
While the human genome encodes over 600 E3 ligases, a small number have been predominantly utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[4] The most common E3 ligases recruited by PROTACs include:
-
Von Hippel-Lindau (VHL): One of the first E3 ligases to be successfully targeted by small molecule ligands for PROTACs.[5][6][7]
-
Cereblon (CRBN): A substrate receptor of the CUL4A E3 ligase complex, widely used in the development of numerous clinical-stage PROTACs.[4]
-
Mouse Double Minute 2 Homolog (MDM2): A key negative regulator of the p53 tumor suppressor.
-
Inhibitor of Apoptosis Proteins (IAPs): A family of proteins that regulate apoptosis and other cellular processes.
The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of a PROTAC.
Quantitative Assessment of PROTAC Activity
The development of effective PROTACs relies on rigorous quantitative assessment of their degradation efficiency and binding characteristics. Key parameters include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[2][3]
-
Dmax: The maximum percentage of target protein degradation achieved.[2][3]
-
Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.[5][6][8]
-
Cooperativity (α): A measure of the influence of the binary complex formation (PROTAC-POI or PROTAC-E3) on the stability of the ternary complex. Positive cooperativity (α > 1) indicates that the formation of one binary complex enhances the binding of the other protein, leading to a more stable ternary complex.[1][9]
The following tables summarize key quantitative data for representative PROTACs targeting BRD4, BTK, and the Androgen Receptor (AR).
Table 1: Degradation Efficiency of BRD4 PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | LNCaP | 2.58 | 94 | [5] |
| AT1 | VHL | PC3 | 216 | 67 | [5] |
| 10d-BRD2 | CRBN | MDA-MB-231 | 9.9 - 28.5 µM | 51 - 78 | [3] |
Table 2: Degradation Efficiency of BTK PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | CRBN | Mino | 2.2 | 97 | [2] |
| PROTAC BTK Degrader-3 | - | Mino | 10.9 | - | [10][11] |
| DD 03-171 | CRBN | - | 5.1 | - |
Table 3: Degradation Efficiency of Androgen Receptor (AR) PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 35 | CRBN | LNCaP | - | - | [12] |
| ARCC-4 | VHL | LNCaP | - | - | [12] |
Table 4: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd/IC50) | Assay | Reference |
| VH032 | VHL | 185 nM (Kd) | SPR | [5][6] |
| VH101 | VHL | 44 nM (Kd) | FP | [5][7] |
| Compound 1 | VHL | 4.1 µM (IC50) | ITC | [5] |
| Compound 2 | VHL | 2.9 µM (IC50) | ITC | [5] |
| Compound 3 | VHL | 1.8 µM (IC50) | ITC | [5] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. This section provides detailed methodologies for key experiments used to characterize PROTACs.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][13][14][15][16]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.
-
Calculate DC50 and Dmax values by fitting the dose-response data to a suitable model.
-
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, enabling the determination of binding kinetics (kon and koff) and affinity (Kd).[9][17][18][19][20]
Protocol for Binary and Ternary Binding:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Ternary Binding Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Monitor the binding kinetics of the ternary complex formation.
-
Fit the data to determine the kinetic and affinity constants for the ternary interaction.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).[9]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][21][22][23]
Protocol for Cooperativity Measurement:
-
Sample Preparation:
-
Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC syringe with the PROTAC solution.
-
Fill the sample cell with the E3 ligase solution.
-
Perform a series of injections of the PROTAC into the E3 ligase and measure the heat change after each injection.
-
Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters for the binary interaction.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase in the sample cell.
-
Prepare a solution of the PROTAC pre-saturated with the target protein in the syringe.
-
Titrate the PROTAC-target protein complex into the E3 ligase solution and measure the heat changes.
-
Analyze the data to determine the thermodynamic parameters for the ternary complex formation.
-
-
Cooperativity Assessment:
-
Compare the binding affinity (Kd) of the PROTAC to the E3 ligase in the absence and presence of the target protein to determine the cooperativity.
-
Ubiquitination Assay
Detecting the ubiquitination of the target protein is a direct confirmation of PROTAC-mediated engagement of the UPS.
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein to form an immune complex.
-
Add protein A/G beads to capture the immune complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Visualizing the Pathways and Workflows
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex processes involved in PROTAC-mediated degradation. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC BTK Degrader-3 - Immunomart [immunomart.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. youtube.com [youtube.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. tainstruments.com [tainstruments.com]
In-Depth Technical Guide: Investigating PROTAC ERα Degrader-8 in Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of resistance, often driven by mutations in the estrogen receptor alpha (ERα) gene (ESR1), necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach to overcome this resistance by inducing the degradation of ERα. This technical guide focuses on PROTAC ERα Degrader-8, a novel quinoline-based selective ERα degrader, and provides a comprehensive overview of its investigation in the context of endocrine resistance. This document outlines its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.
Introduction to PROTAC ERα Degrader-8
PROTAC ERα Degrader-8, also known as compound 18j, is a novel selective estrogen receptor degrader (SERD) built on a quinoline scaffold.[1] Unlike traditional inhibitors that merely block the function of ERα, PROTAC ERα Degrader-8 is designed to hijack the cell's ubiquitin-proteasome system to specifically target and eliminate the ERα protein.[2][3] This mechanism of action is particularly advantageous in the context of endocrine resistance, as it can degrade both wild-type and mutant forms of ERα, which are common drivers of resistance to conventional endocrine therapies.[4][5]
Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The binding of PROTAC ERα Degrader-8 to both ERα and an E3 ligase brings them into close proximity, facilitating the ubiquitination of ERα. Polyubiquitinated ERα is then recognized and degraded by the proteasome, leading to the elimination of the receptor from the cancer cell.[2]
Caption: Mechanism of PROTAC ERα Degrader-8 action.
Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC ERα Degrader-8 (Compound 18j) based on available information.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Compound | IC50 (μM) |
| MCF-7 | PROTAC ERα Degrader-8 | 0.15[1] |
Table 2: In Vivo Antitumor Efficacy (MCF-7 Xenograft Model)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| PROTAC ERα Degrader-8 | Not specified | Data not available |
| PROTAC ERα Degrader-8 + Ribociclib | Not specified | Data not available |
Note: The full text of the primary publication was not accessible, hence detailed in vivo data is not available at this time.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the efficacy of PROTAC ERα Degrader-8.
Cell Culture and Proliferation Assay
Objective: To determine the antiproliferative activity of PROTAC ERα Degrader-8 in ER+ breast cancer cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22)
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
PROTAC ERα Degrader-8 (Compound 18j)
-
96-well plates
-
MTT or WST-8 reagent
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PROTAC ERα Degrader-8 in culture medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Add MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blotting for ERα Degradation
Objective: To quantify the degradation of ERα protein induced by PROTAC ERα Degrader-8.
Materials:
-
MCF-7 cells
-
PROTAC ERα Degrader-8
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate MCF-7 cells and treat with various concentrations of PROTAC ERα Degrader-8 for different time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of PROTAC ERα Degrader-8.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (0.72 mg, 60-day release)
-
PROTAC ERα Degrader-8 formulation for in vivo administration
-
Calipers
Protocol:
-
One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse.
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer PROTAC ERα Degrader-8 (and in combination with other agents like CDK4/6 inhibitors) to the treatment groups according to the desired dosing schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Immunogenic Cell Death (ICD) Assay - Calreticulin Exposure
Objective: To assess the ability of PROTAC ERα Degrader-8 to induce immunogenic cell death by measuring the surface exposure of calreticulin.
Materials:
-
MCF-7 cells
-
PROTAC ERα Degrader-8
-
Fluorochrome-conjugated anti-calreticulin antibody
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Treat MCF-7 cells with PROTAC ERα Degrader-8 for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Stain the cells with the anti-calreticulin antibody and a viability dye according to the manufacturer's instructions.
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of live, calreticulin-positive cells.
Signaling Pathways and Experimental Workflow
ERα Signaling in Endocrine Resistance
In ER+ breast cancer, estrogen binding to ERα triggers a signaling cascade that promotes cell proliferation and survival. Endocrine resistance can arise from mutations in ESR1, leading to ligand-independent activation of ERα, or through the activation of alternative growth factor signaling pathways (e.g., PI3K/AKT/mTOR) that can cross-talk with and activate ERα.
Caption: Simplified ERα signaling pathways in endocrine resistance.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of PROTAC ERα Degrader-8 follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for PROTAC ERα Degrader-8.
Conclusion
PROTAC ERα Degrader-8 represents a promising therapeutic agent for overcoming endocrine resistance in ER+ breast cancer. Its ability to induce the degradation of ERα, including mutant forms, offers a distinct advantage over traditional endocrine therapies. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the preclinical investigation of this and similar PROTAC molecules. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A review of the endocrine resistance in hormone-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC ERα Degrader-8 and ESR1 Mutations: A Technical Overview for Drug Development Professionals
Executive Summary
The emergence of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer, frequently driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance by inducing the degradation of the ERα protein. This technical guide provides an in-depth analysis of PROTAC ERα Degrader-8, its mechanism of action, and its potential to target wild-type and mutant ERα. While specific quantitative data for PROTAC ERα Degrader-8 against various ESR1 mutant cell lines is not extensively available in the public domain, this paper will synthesize available data for highly potent ERα PROTACs to illustrate the promise of this therapeutic strategy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support researchers and drug development professionals in this field.
Introduction: The Challenge of Endocrine Resistance and the Rise of PROTACs
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. Endocrine therapies, which target the ERα signaling pathway, are the cornerstone of treatment for these cancers. However, a significant number of patients develop resistance to these therapies, leading to disease progression.[1] One of the key mechanisms of acquired resistance is the development of mutations in the ESR1 gene, which encodes ERα.[1][2]
These mutations, most commonly found in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, result in a constitutively active receptor that is no longer dependent on estrogen for its function.[3] This ligand-independent activity renders traditional endocrine therapies, like selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), less effective.
PROTACs represent a revolutionary therapeutic approach that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's degradation.[4] A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
PROTAC ERα Degrader-8 is a potent PROTAC designed to specifically target ERα for degradation.[5][6] Its potential to eliminate the ERα protein entirely, including mutant forms, offers a promising strategy to overcome endocrine resistance in breast cancer.
Quantitative Analysis of ERα Degradation and Cell Viability
While specific data for PROTAC ERα Degrader-8 against a wide panel of ESR1 mutant cell lines is limited, the available information for this and other potent ERα PROTACs demonstrates the potential of this class of molecules.
Table 1: In Vitro Degradation and Proliferation Inhibition of ERα PROTACs
| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| PROTAC ERα Degrader-8 | MCF7 | WT | 0.006 | Not Reported | Not Reported | [5] |
| ERD-148 | MCF-7 | WT | Not Reported | >90 | 0.8 | [3] |
| cY537S | ESR1 Y537S | Not Reported | >90 | 10.5 | [3][7] | |
| cD538G | ESR1 D538G | Not Reported | >90 | 6.1 | [3][7] | |
| ARV-471 (Vepdegestrant) | ER+ Breast Cancer Cell Lines | WT | 1.8 | >90 | Not Reported | [8] |
| Cell Lines with ESR1 mutations | Y537S, D538G | Degrades mutants | >90 | Inhibits growth | [8] |
Note: DC50 and Dmax values are measures of degradation efficiency, while IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data for different compounds were generated in separate studies and may not be directly comparable.
Mechanism of Action and Signaling Pathways
The mechanism of action of PROTAC ERα Degrader-8 involves the formation of a ternary complex between ERα, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to ERα, leading to its degradation by the proteasome.
By degrading ERα, PROTACs effectively shut down its downstream signaling pathways, which are critical for the proliferation and survival of ER+ breast cancer cells. In the case of ESR1 mutations, which lead to ligand-independent signaling, the degradation of the mutant ERα protein is a particularly effective strategy.
Experimental Protocols
This section provides detailed protocols for key in vitro assays used to characterize the activity of PROTAC ERα degraders.
Western Blot for ERα Degradation
This protocol is for determining the extent of ERα protein degradation in breast cancer cells following treatment with a PROTAC.
Materials:
-
Breast cancer cell lines (e.g., MCF-7 for wild-type ERα, or engineered cell lines expressing ESR1 mutations like Y537S or D538G)
-
Cell culture medium and supplements
-
PROTAC ERα Degrader-8
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of PROTAC ERα Degrader-8 (and controls) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Cell Viability (MTT) Assay
This protocol measures the effect of PROTAC ERα Degrader-8 on the proliferation and viability of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Cell culture medium and supplements
-
PROTAC ERα Degrader-8
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of PROTAC ERα Degrader-8 (and controls) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation of ERα occurs through the ubiquitin-proteasome system.
Materials:
-
Recombinant E1, E2, and E3 (the one recruited by the PROTAC) enzymes
-
Recombinant ubiquitin
-
Recombinant ERα protein
-
PROTAC ERα Degrader-8
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ERα and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, and E3 enzymes, ubiquitin, ERα, PROTAC, and ATP in the ubiquitination buffer. Include control reactions lacking one or more components (e.g., no PROTAC, no ATP).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot.
-
Detection: Probe the membrane with an anti-ERα antibody to detect a high molecular weight smear or laddering pattern indicative of polyubiquitinated ERα. Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Conclusion and Future Directions
PROTAC ERα Degrader-8 and other molecules in its class hold immense promise for the treatment of endocrine-resistant ER+ breast cancer, particularly in the context of ESR1 mutations. The ability to induce the degradation of both wild-type and mutant ERα offers a direct and potent mechanism to overcome resistance. The preclinical data for potent ERα PROTACs are highly encouraging, demonstrating superior degradation and anti-proliferative activity compared to existing endocrine therapies.
Future research should focus on obtaining comprehensive quantitative data for PROTAC ERα Degrader-8 against a broader panel of clinically relevant ESR1 mutations. Further in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. Additionally, exploring combination therapies, for instance with CDK4/6 inhibitors, could further enhance the therapeutic benefit of ERα degraders. The continued development of PROTAC technology is poised to provide a new and powerful tool in the arsenal against breast cancer.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. onclive.com [onclive.com]
- 7. youtube.com [youtube.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel PROTAC ERα Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a critical, clinically validated therapeutic target in the treatment of ER-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1] For decades, the standard of care has involved endocrine therapies such as Selective Estrogen Receptor Modulators (SERMs), Aromatase Inhibitors (AIs), and Selective Estrogen Receptor Degraders (SERDs).[1][2] However, the efficacy of these treatments is often limited by the development of resistance, frequently driven by mutations in the ESR1 gene, which encodes for ERα.[1] This has created a pressing need for novel therapeutic strategies that can effectively eliminate the ERα protein, including its mutated forms.
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality to address this challenge.[3] PROTACs are heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively target and eliminate proteins of interest.[4][5] This guide provides an in-depth technical overview of the discovery and characterization of novel PROTAC ERα degraders, including their mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.
The PROTAC Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[6] By simultaneously binding to both ERα and an E3 ligase, the PROTAC forms a ternary complex.[7] This proximity induces the E3 ligase to tag the ERα protein with a chain of ubiquitin molecules. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[4][7] After the degradation of the target protein, the PROTAC is released and can act catalytically to induce the degradation of additional ERα molecules.[5]
References
Methodological & Application
Application Notes and Protocols for PROTAC ERα Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This technology offers a powerful strategy to target proteins that have been traditionally considered "undruggable."
PROTAC ERα Degrader-8 is a potent and specific degrader of the Estrogen Receptor-alpha (ERα), a key driver in the majority of breast cancers.[4][6] In MCF-7 breast cancer cells, PROTAC ERα Degrader-8 has demonstrated a remarkable DC50 (concentration for 50% degradation) of 0.000006 µM.[6][7] These application notes provide detailed protocols for in vitro assays to characterize the activity of PROTAC ERα Degrader-8.
Mechanism of Action
PROTAC ERα Degrader-8 functions by forming a ternary complex between ERα and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another ERα protein, acting in a catalytic manner.[2][5]
Caption: Mechanism of action for PROTAC ERα Degrader-8.
Experimental Protocols
The following protocols outline key in vitro assays to evaluate the efficacy and mechanism of PROTAC ERα Degrader-8.
Cell Viability Assay (CCK-8)
This assay determines the effect of PROTAC ERα Degrader-8 on the proliferation of cancer cells.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PROTAC ERα Degrader-8
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of PROTAC ERα Degrader-8 in complete medium.
-
Treat the cells with various concentrations of PROTAC ERα Degrader-8 (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Each concentration should be tested in triplicate.[8][9]
-
Incubate the plate for 72 hours.[8]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8][9]
-
Measure the absorbance at 450 nm using a microplate reader.[8][9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (nM) | % Cell Viability (MCF-7) | % Cell Viability (T47D) |
| Vehicle (DMSO) | 100 | 100 |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
ERα Degradation Assay (Western Blot)
This assay directly measures the degradation of ERα protein following treatment with PROTAC ERα Degrader-8.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
PROTAC ERα Degrader-8
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-ERα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of PROTAC ERα Degrader-8 (e.g., 0.1 nM to 1 µM) for different time points (e.g., 4, 8, 12, 24 hours).[4] Include a vehicle control (DMSO) and a co-treatment with a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.[4]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ERα and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize ERα levels to the loading control (GAPDH).
Data Presentation:
| Treatment | Concentration (nM) | Time (h) | Normalized ERα Level (%) |
| Vehicle (DMSO) | - | 24 | 100 |
| PROTAC ERα Degrader-8 | 0.1 | 24 | |
| PROTAC ERα Degrader-8 | 1 | 24 | |
| PROTAC ERα Degrader-8 | 10 | 4 | |
| PROTAC ERα Degrader-8 | 10 | 8 | |
| PROTAC ERα Degrader-8 | 10 | 12 | |
| PROTAC ERα Degrader-8 | 10 | 24 | |
| PROTAC ERα Degrader-8 + MG132 | 10 | 24 |
Target Engagement Assay (NanoBRET™)
This assay measures the binding of PROTAC ERα Degrader-8 to ERα within intact cells.[10]
Materials:
-
Cell line expressing NanoLuc®-ERα fusion protein
-
Complete growth medium
-
PROTAC ERα Degrader-8
-
NanoBRET™ fluorescent ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well white microplates
-
Luminometer with BRET filters
Procedure:
-
Seed the NanoLuc®-ERα expressing cells in a 96-well white plate.
-
Treat cells with a range of concentrations of PROTAC ERα Degrader-8.
-
Add the NanoBRET™ fluorescent ligand at a concentration determined by prior optimization.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubate according to the manufacturer's protocol.
-
Measure the donor (460 nm) and acceptor (618 nm) signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the concentration of PROTAC ERα Degrader-8 to determine the IC50 value for target engagement.
Data Presentation:
| Concentration (nM) | NanoBRET™ Ratio |
| 0 | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 |
Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of PROTAC ERα Degrader-8.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for Efficacy of PROTAC ERα Degrader-8
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins rather than merely inhibiting their function.[1][2][3] This technology utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[3] A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4][5]
Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers.[6][7] While therapies targeting ERα have been successful, resistance often develops, necessitating novel therapeutic strategies.[8] PROTAC ERα Degrader-8 is a novel PROTAC designed to selectively target and eliminate the ERα protein. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy, potency, and mechanism of action of PROTAC ERα Degrader-8.
Mechanism of Action: PROTAC ERα Degrader-8
PROTAC ERα Degrader-8 functions by hijacking the cell's natural protein disposal system. The molecule facilitates the formation of a ternary complex between ERα and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5][9] Once this complex is formed, the E3 ligase tags ERα with ubiquitin chains. This polyubiquitination serves as a signal for the 26S proteasome, which then recognizes and degrades the ERα protein.[3] The PROTAC molecule is then released and can catalyze further degradation cycles.[4][5]
Caption: PROTAC ERα Degrader-8 mechanism of action.
Quantification of ERα Protein Degradation by Western Blot
Western blotting is a fundamental technique to visualize and quantify the reduction in ERα protein levels following treatment with Degrader-8. This assay is crucial for determining key efficacy parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate ERα-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC ERα Degrader-8 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[10]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Caption: Western Blot experimental workflow.
Data Presentation: Degradation Efficacy
The following table presents representative data for the efficacy of PROTAC ERα Degrader-8 in two different ERα-positive breast cancer cell lines after 24 hours of treatment.
| Cell Line | DC50 (nM) | Dmax (%) |
| MCF-7 | 1.5 | >95% |
| T47D | 2.8 | >90% |
Assessment of Cellular Viability
To determine the functional consequence of ERα degradation, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[12][13][14] A decrease in cell viability in ERα-dependent cancer cells indicates the efficacy of the degrader.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed MCF-7 or T47D cells in a white, 96-well clear-bottom plate at an appropriate density. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of PROTAC ERα Degrader-8 for an extended period (e.g., 72 hours) to observe effects on proliferation.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. PROTAC ER Degraders | ProCE [proce.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. protocols.io [protocols.io]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes: Western Blot Analysis of PROTAC-Induced ERα Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from cells.[1] These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one ligand binds to a protein of interest (POI), such as Estrogen Receptor Alpha (ERα), while the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein.[4] The cell's natural disposal machinery, the ubiquitin-proteasome system (UPS), then recognizes the ubiquitinated protein and degrades it.[1][5]
ERα is a well-established therapeutic target in ER-positive breast cancers, as its activity is a primary driver of tumor growth.[6][7] PROTACs that target ERα offer a powerful strategy to overcome resistance to traditional endocrine therapies by directly eliminating the receptor protein rather than just inhibiting its function.[8][9]
Western blot analysis is the cornerstone technique for validating and characterizing the efficacy of PROTACs. It allows for the direct visualization and quantification of the target protein's degradation in a dose- and time-dependent manner. This method is essential for determining key parameters such as the half-maximal degradation concentration (DC50) and the kinetics of protein degradation.[10] Furthermore, by using proteasome inhibitors, Western blotting can confirm that the observed protein loss is dependent on the ubiquitin-proteasome pathway, a hallmark of PROTAC-mediated degradation.[8][10]
Quantitative Data Summary
The efficacy of an ERα-targeting PROTAC is typically assessed by measuring the reduction in total ERα protein levels. The data are often presented relative to a vehicle-treated control.
Table 1: Dose-Dependent Degradation of ERα by an Exemplary PROTAC (PROTAC-X)
| PROTAC-X Concentration (nM) | Mean ERα Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 52 | ± 6.1 |
| 30 | 21 | ± 3.9 |
| 100 | 8 | ± 2.5 |
| 300 | 6 | ± 2.1 |
Data represents ERα levels in MCF-7 cells treated for 24 hours. The calculated DC50 for PROTAC-X is approximately 9 nM.
Table 2: Time-Course of ERα Degradation with PROTAC-X (100 nM)
| Treatment Time (hours) | Mean ERα Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | ± 4.9 |
| 2 | 78 | ± 5.5 |
| 4 | 45 | ± 6.3 |
| 8 | 19 | ± 4.1 |
| 16 | 9 | ± 3.3 |
| 24 | 8 | ± 2.8 |
Data shows the kinetics of ERα degradation in MCF-7 cells treated with a fixed concentration of PROTAC-X.
Table 3: Effect of Proteasome Inhibitor on PROTAC-Induced Degradation
| Treatment Condition | Mean ERα Level (% of Vehicle Control) | Standard Deviation |
| Vehicle Control | 100 | ± 5.6 |
| PROTAC-X (100 nM) | 9 | ± 3.1 |
| MG132 (10 µM) | 98 | ± 6.0 |
| PROTAC-X (100 nM) + MG132 (10 µM) | 95 | ± 5.8 |
MCF-7 cells were pre-treated with the proteasome inhibitor MG132 for 1 hour before a 24-hour treatment with PROTAC-X. The rescue of ERα levels by MG132 confirms degradation is proteasome-dependent.[8][10]
Experimental Protocols
Protocol 1: Assessing Dose-Dependent Degradation of ERα
This protocol outlines the procedure for treating cells with varying concentrations of an ERα PROTAC and analyzing the resulting ERα protein levels by Western blot.
1. Cell Culture and Plating:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
2. PROTAC Treatment:
-
Prepare a stock solution of the ERα PROTAC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PROTAC to achieve the desired final concentrations (e.g., 1 nM to 300 nM).
-
Prepare a vehicle control containing the same final concentration of the solvent.
-
Remove the old media from the cells and replace it with media containing the different PROTAC concentrations or the vehicle control.
-
Incubate the cells for a fixed time period (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH).[11]
5. Data Analysis:
-
Quantify the band intensity for ERα and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control intensity.
-
Express the normalized ERα levels as a percentage of the vehicle-treated control.
Protocol 2: Confirming Proteasome-Dependent Degradation
This experiment is critical to demonstrate that the protein loss is due to the intended PROTAC mechanism.
-
Follow the steps in Protocol 1, but include the following treatment groups:
-
Vehicle Control
-
PROTAC (at a concentration that gives >80% degradation, e.g., 100 nM)
-
Proteasome Inhibitor alone (e.g., 10 µM MG132)
-
PROTAC + Proteasome Inhibitor
-
-
For group 4, pre-treat the cells with the proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Proceed with cell lysis, Western blotting, and data analysis as described above. A successful experiment will show that the proteasome inhibitor "rescues" ERα from degradation by the PROTAC.[10]
Visualizations
Caption: PROTAC mechanism of action leading to targeted ERα degradation.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
Caption: ERα signaling pathway and its disruption by a PROTAC degrader.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Frontiers | Decoding the Therapeutic Implications of the ERα Stability and Subcellular Distribution in Breast Cancer [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Measuring DC50 of PROTAC ERα Degrader-8 in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, potentially leading to a more profound and durable biological response. Estrogen Receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a prime target for therapeutic intervention. PROTAC ERα Degrader-8 is a heterobifunctional molecule that recruits an E3 ligase to the ERα protein, leading to its ubiquitination and subsequent degradation.[2][4] This application note provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of PROTAC ERα Degrader-8 in the ERα-positive human breast cancer cell line, MCF-7.
Data Presentation
The following table summarizes the quantitative data for PROTAC ERα Degrader-8 in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.000006 µM | MCF-7 | [5][6] |
Experimental Protocols
MCF-7 Cell Culture
-
Materials:
-
MCF-7 human breast cancer cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
-
DC50 Determination of PROTAC ERα Degrader-8
-
Materials:
-
MCF-7 cells
-
PROTAC ERα Degrader-8 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of PROTAC ERα Degrader-8 in complete cell culture medium. A suggested concentration range for the final treatment could be from 1 µM down to 0.0001 µM, including a vehicle control (DMSO).
-
Aspirate the medium from the wells and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge the lysates to pellet the cell debris.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, probe the same membrane with an antibody against a loading control protein, such as GAPDH.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Plot the normalized ERα levels against the logarithm of the PROTAC ERα Degrader-8 concentration.
-
Determine the DC50 value by fitting the data to a four-parameter logistic curve. The DC50 is the concentration of the degrader that results in a 50% reduction in the level of the target protein.
-
Mandatory Visualization
Caption: Experimental workflow for determining the DC50 of PROTAC ERα Degrader-8 in MCF-7 cells.
Caption: Mechanism of action of PROTAC ERα Degrader-8 leading to ERα degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC ERα Degrader-8 Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS). A PROTAC molecule is a heterobifunctional compound containing two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This document provides a detailed methodology for assessing the ubiquitination of Estrogen Receptor alpha (ERα) induced by a specific PROTAC, designated here as "PROTAC ERα Degrader-8." ERα is a key driver in the majority of breast cancers, and its targeted degradation is a promising therapeutic strategy. These protocols are designed to enable researchers to effectively quantify the ubiquitination and subsequent degradation of ERα in response to PROTAC ERα Degrader-8 treatment.
Signaling Pathway and Mechanism of Action
PROTAC ERα Degrader-8 mediates the degradation of ERα by forming a ternary complex between ERα and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the ERα protein. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of ERα.
Application Notes and Protocols for Co-immunoprecipitation of the PROTAC ERα Degrader-8 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the ternary complex formed by Estrogen Receptor Alpha (ERα), a PROTAC ERα degrader (exemplified by PROTAC ERα Degrader-8), and the recruited E3 ubiquitin ligase. This protocol is essential for validating the mechanism of action of PROTACs and for quantifying the formation of the productive ternary complex that leads to the degradation of the target protein.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for the subsequent ubiquitination and proteasomal degradation of the POI.[4][5]
Co-immunoprecipitation is a powerful technique to study protein-protein interactions and can be adapted to demonstrate the formation of this ternary complex in a cellular context. This protocol specifically focuses on the co-immunoprecipitation of the ERα-PROTAC ERα Degrader-8-E3 ligase complex. While the specific E3 ligase recruited by "PROTAC ERα Degrader-8" is not publicly disclosed, many ERα PROTACs have been designed to recruit the von Hippel-Lindau (VHL) E3 ligase.[3][6][7][8][9] Therefore, this protocol will proceed with the assumption that PROTAC ERα Degrader-8 recruits the VHL E3 ligase. Researchers should verify the specific E3 ligase for their PROTAC of interest and select the appropriate antibody.
Signaling Pathway and Mechanism of Action
PROTAC ERα Degrader-8 mediates the degradation of ERα by inducing its proximity to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively downregulates the ERα signaling pathway, which is a key driver in certain types of breast cancer.
Caption: PROTAC-mediated degradation of ERα.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the key steps in the co-immunoprecipitation procedure to isolate and detect the ERα-PROTAC-E3 ligase ternary complex.
Caption: Co-immunoprecipitation workflow.
Detailed Experimental Protocol
This protocol is optimized for ERα-positive breast cancer cell lines, such as MCF-7.
Materials:
-
Cell Line: MCF-7 (or other ERα-positive cell line)
-
PROTAC: PROTAC ERα Degrader-8
-
Antibodies:
-
Rabbit anti-ERα antibody (for immunoprecipitation and western blot)
-
Mouse anti-VHL antibody (for western blot)
-
Rabbit anti-GAPDH or β-actin antibody (loading control for western blot)
-
Normal Rabbit IgG (isotype control)
-
-
Reagents:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PBS (phosphate-buffered saline)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western Blot
-
ECL substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with the desired concentration of PROTAC ERα Degrader-8 (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
-
Pre-clearing:
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-ERα antibody or Normal Rabbit IgG (as a negative control).
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-ERα, anti-VHL) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Also, perform a western blot on the input lysates to confirm the presence of all proteins before immunoprecipitation.
-
Data Presentation and Interpretation
The results of the co-immunoprecipitation experiment can be quantified by densitometry analysis of the western blot bands. The intensity of the VHL band in the ERα immunoprecipitated sample from PROTAC-treated cells, relative to the control, indicates the formation of the ternary complex.
Table 1: Representative Quantitative Analysis of Co-immunoprecipitation
| Treatment | IP Antibody | Western Blot Probe | Input (Relative Intensity) | IP Eluate (Relative Intensity) | Fold Enrichment (IP/Input) |
| DMSO | Anti-ERα | ERα | 1.0 | 1.0 | 1.0 |
| VHL | 1.0 | 0.1 | 0.1 | ||
| PROTAC ERα Degrader-8 | Anti-ERα | ERα | 1.0 | 0.9 | 0.9 |
| VHL | 1.0 | 0.8 | 0.8 | ||
| DMSO | Normal IgG | ERα | 1.0 | <0.05 | - |
| VHL | 1.0 | <0.05 | - | ||
| PROTAC ERα Degrader-8 | Normal IgG | ERα | 1.0 | <0.05 | - |
| VHL | 1.0 | <0.05 | - |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on experimental conditions.
Interpretation of Results:
-
A strong band for VHL should be detected in the lane corresponding to the anti-ERα immunoprecipitation from cells treated with PROTAC ERα Degrader-8.
-
The VHL band should be significantly weaker or absent in the anti-ERα IP from DMSO-treated cells and in all Normal IgG IP control lanes.
-
The presence of ERα in the anti-ERα IP lanes confirms the success of the immunoprecipitation.
-
The input lanes confirm the expression of ERα and VHL in the cell lysates.
Conclusion
This protocol provides a robust method for the detection and semi-quantitative analysis of the PROTAC ERα Degrader-8-induced ternary complex. Successful co-immunoprecipitation of ERα and the recruited E3 ligase (e.g., VHL) in the presence of the PROTAC provides strong evidence for its mechanism of action. This assay is a critical tool for the validation and characterization of novel PROTAC degraders in drug discovery and development.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Breast Cancer Xenograft Models for PROTAC ERα Degraders
Note: As specific information for "PROTAC ERα Degrader-8" is not publicly available, this document utilizes vepdegestrant (ARV-471), a well-characterized and clinically advanced PROTAC ERα degrader, as an exemplary agent. The principles and protocols described herein are broadly applicable to other PROTAC ERα degraders.
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα are a cornerstone of treatment, resistance frequently develops. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome this resistance by inducing the degradation of target proteins. PROTAC ERα degraders are heterobifunctional molecules that simultaneously bind to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[1][2] This approach not only blocks ERα signaling but eliminates the receptor protein entirely, offering a potential advantage over traditional inhibitors.
This document provides detailed application notes and protocols for the preclinical evaluation of PROTAC ERα degraders in breast cancer xenograft models, a critical step in the drug development process.
Mechanism of Action of PROTAC ERα Degraders
PROTAC ERα degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge between the target protein (ERα) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag ERα with a chain of ubiquitin molecules. This polyubiquitin tag is recognized by the proteasome, which then degrades the tagged ERα protein. The PROTAC molecule is then released and can catalyze the degradation of multiple ERα proteins.
ERα Signaling Pathway in Breast Cancer
In ERα-positive breast cancer, the binding of estrogen to ERα leads to receptor dimerization and translocation to the nucleus. The activated ERα dimer then binds to estrogen response elements (EREs) in the DNA, recruiting co-activator proteins and initiating the transcription of genes that promote cell proliferation and survival.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize preclinical data for the PROTAC ERα degrader vepdegestrant (ARV-471).
Table 1: In Vitro ERα Degradation by Vepdegestrant
| Cell Line | ERα Status | DC50 (nM) | Dmax (%) |
| MCF-7 | Wild-type | ~1.8 | >90 |
| T47D | Wild-type | Not Reported | >90 |
| CAMA-1 | Wild-type | Not Reported | >90 |
| ZR-75-1 | Wild-type | Not Reported | >90 |
| VCaP | Wild-type | Not Reported | >90 |
| Cell lines with Y537S mutation | Mutant | Not Reported | >90 |
| Cell lines with D538G mutation | Mutant | Not Reported | >90 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data adapted from preclinical studies of vepdegestrant (ARV-471).
Table 2: In Vivo Efficacy of Vepdegestrant in Breast Cancer Xenograft Models
| Xenograft Model | ERα Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | ERα Degradation in Tumor (%) |
| MCF-7 | Wild-type | Vepdegestrant (10 mg/kg) | Oral, daily | ~100 | >90 |
| MCF-7 | Wild-type | Vepdegestrant (30 mg/kg) | Oral, daily | 123 | >90 |
| MCF-7 | Wild-type | Fulvestrant | Subcutaneous, weekly | 80 | Not Reported |
| ST941/HI (PDX) | Y537S Mutant | Vepdegestrant (10 mg/kg) | Oral, daily | 102 (regression) | >90 |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft. Data adapted from preclinical studies of vepdegestrant (ARV-471).
Experimental Protocols
Experimental Workflow for Evaluating PROTAC ERα Degrader in a Xenograft Model
Protocol 1: MCF-7 Breast Cancer Xenograft Model Establishment
Materials:
-
MCF-7 human breast cancer cell line
-
Growth medium: RPMI 1640 with 10% FBS and 1% penicillin-streptomycin
-
Female immunodeficient mice (e.g., NU/NU nude or NSG), 6-8 weeks old
-
17β-estradiol pellets (0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, trypsin-EDTA, syringes, and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice. Make a small incision on the dorsal side, create a subcutaneous pocket, and implant a 17β-estradiol pellet. Close the incision with surgical clips or sutures.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 106 cells) orthotopically into the mammary fat pad.
-
Tumor Monitoring: Monitor the mice for tumor growth by palpation twice a week. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
Protocol 2: Administration of PROTAC ERα Degrader
Materials:
-
Vepdegestrant (or other PROTAC ERα degrader)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the dosing formulation of the PROTAC ERα degrader in the appropriate vehicle at the desired concentration. Ensure the formulation is homogenous. For vepdegestrant, a formulation in 0.5% methylcellulose is suitable.
-
Dosing: Administer the PROTAC ERα degrader or vehicle control to the respective groups of mice via oral gavage. The dosing volume should be based on the individual mouse's body weight (e.g., 10 mL/kg). Follow the predetermined dosing schedule (e.g., daily).
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly throughout the study. Body weight is a key indicator of toxicity.
Protocol 3: Western Blot Analysis of ERα Degradation in Tumor Tissue
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: At the end of the study, euthanize the mice and excise the tumors. Snap-freeze the tumors in liquid nitrogen or immediately process them. Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation in the treated groups compared to the vehicle control.
Conclusion
The use of breast cancer xenograft models is an indispensable tool for the in vivo characterization of PROTAC ERα degraders. The protocols outlined in this document provide a framework for establishing these models, evaluating the efficacy of novel degraders, and confirming their mechanism of action through the direct measurement of ERα degradation in tumor tissue. Careful execution of these experiments will provide the robust preclinical data necessary to support the clinical development of this promising new class of cancer therapeutics.
References
Pharmacokinetic and pharmacodynamic analysis of PROTAC ERα Degrader-8
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This technology offers a powerful approach to target proteins that have been historically difficult to inhibit with traditional small molecules.[1]
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. PROTAC ERα degraders represent a promising strategy to overcome resistance to existing endocrine therapies by inducing the complete degradation of the ERα protein.
This document provides detailed application notes and protocols for the characterization of a specific PROTAC ERα degrader, referred to herein as PROTAC ERα Degrader-8. As specific public data for a compound with this exact name is limited, we will use the well-characterized preclinical PROTAC ERα degrader, ERD-308 , as a representative molecule for the purpose of these protocols and data presentation.[3] ERD-308 is a potent and selective degrader of ERα, demonstrating significant anti-proliferative effects in ER-positive breast cancer cell lines.
Pharmacodynamic Analysis of PROTAC ERα Degrader-8 (ERD-308)
In Vitro Degradation
The primary pharmacodynamic effect of a PROTAC is the degradation of its target protein. The potency of PROTAC ERα Degrader-8 (ERD-308) is quantified by its half-maximal degradation concentration (DC50), which is the concentration of the compound that induces 50% degradation of the target protein.
| Cell Line | Target Protein | DC50 (nM) | Maximum Degradation (>95%) |
| MCF-7 | ERα | 0.17 | ≥ 5 nM |
| T47D | ERα | 0.43 | ≥ 5 nM |
Table 1: In vitro degradation of ERα by ERD-308 in ER-positive breast cancer cell lines. Data sourced from Health & Environmental Research Online (HERO).[4]
In Vitro Anti-proliferative Activity
The degradation of ERα by PROTAC ERα Degrader-8 (ERD-308) is expected to inhibit the proliferation of ER-dependent breast cancer cells. This is typically assessed using cell viability assays.
| Cell Line | Assay | Endpoint | Result |
| MCF-7 | Cell Proliferation Assay | Inhibition of cell growth | More effective than fulvestrant |
Table 2: Anti-proliferative effect of ERD-308 in the MCF-7 breast cancer cell line.
Pharmacokinetic Analysis of PROTAC ERα Degrader-8 (ERD-308)
General pharmacokinetic considerations for oral PROTACs include:
| Parameter | Description | Challenges for PROTACs | Optimization Strategies |
| Oral Bioavailability (F%) | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | Often low due to high molecular weight, poor solubility, and limited permeability.[5] | Prodrug approaches, formulation strategies (e.g., administration with food), and optimization of physicochemical properties.[5] |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Can be rapid, leading to short exposure times.[1] | Modification of the linker and ligands to reduce metabolic susceptibility. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Can be large and variable, affecting tissue distribution. | Linker modification to alter polarity and tissue penetration. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | Can be short, requiring frequent dosing. | Strategies to reduce clearance and improve metabolic stability. |
Table 3: General Pharmacokinetic Parameters and Considerations for Oral PROTACs.
Preclinical pharmacokinetic studies in mice and rats are crucial for evaluating the potential of a PROTAC for further development.[6] For instance, the oral PROTAC ARV-471 has demonstrated significant antitumor activity in xenograft models with daily oral dosing.[5]
Signaling Pathway
Estrogen receptor alpha (ERα) is a ligand-activated transcription factor. Upon binding to estrogen, it dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation, survival, and differentiation. PROTAC ERα Degrader-8 targets ERα for degradation, thereby blocking this entire signaling cascade.
Caption: Estrogen Receptor α (ERα) Signaling and PROTAC Mechanism.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol details the procedure for assessing the degradation of ERα in breast cancer cells following treatment with PROTAC ERα Degrader-8 (ERD-308).
Materials:
-
MCF-7 or T47D cells
-
Cell culture medium and supplements
-
PROTAC ERα Degrader-8 (ERD-308)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of PROTAC ERα Degrader-8 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome-mediated degradation (co-treatment with MG132).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
MTT Cell Viability Assay
This protocol is for determining the effect of PROTAC ERα Degrader-8 (ERD-308) on the viability and proliferation of breast cancer cells.
Materials:
-
MCF-7 or T47D cells
-
96-well plates
-
Cell culture medium
-
PROTAC ERα Degrader-8 (ERD-308)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PROTAC ERα Degrader-8 for 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo MCF-7 Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft model in mice to evaluate the in vivo efficacy of PROTAC ERα Degrader-8 (ERD-308).
Materials:
-
Female immunodeficient mice (e.g., nude or NSG mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets or injectable estradiol
-
PROTAC ERα Degrader-8 (ERD-308)
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation:
-
Since MCF-7 cells are estrogen-dependent, supplement the mice with estrogen. This is typically done by subcutaneously implanting a slow-release estrogen pellet one week prior to cell injection.
-
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank or mammary fat pad of the mice.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer PROTAC ERα Degrader-8 (ERD-308) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be used for further pharmacodynamic analysis (e.g., Western blotting for ERα levels).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Caption: Mechanism of Action of a PROTAC ERα Degrader.
Caption: Experimental Workflow for Evaluating PROTAC ERα Degrader-8.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. marinbio.com [marinbio.com]
- 3. ERD-308 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting PROTAC ERα Degrader-8 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ERα Degrader-8 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with PROTAC ERα Degrader-8.
1. Why am I not observing any degradation of ERα?
If you are not seeing the expected degradation of Estrogen Receptor Alpha (ERα), consider the following factors:
-
Suboptimal PROTAC Concentration: PROTACs often exhibit a "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex (ERα-PROTAC-E3 ligase).[1] It is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., 8-10 concentrations with half-log dilutions) to determine the optimal concentration for maximal degradation (Dmax) and the DC50 value (concentration for 50% degradation).[1]
-
Incorrect Incubation Time: Protein degradation is a time-dependent process. A single time point may not be sufficient to observe maximal degradation. It is recommended to perform a time-course experiment to identify the optimal incubation duration.[1]
-
Low Cell Permeability: PROTACs are relatively large molecules and may have poor cell membrane permeability.[2][3] If you suspect this is an issue, consider using specialized assays to evaluate cellular permeability.[2]
-
E3 Ligase Expression: The targeted E3 ligase must be expressed in the cell line being used. Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cells.
-
Proteasome Inhibition: Ensure that the proteasome is active. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132), which should block the degradation of ERα.[4]
2. How can I confirm that the observed ERα reduction is due to proteasomal degradation?
To confirm the mechanism of ERα reduction, you can perform the following control experiments:
-
Proteasome Inhibitor Co-treatment: Pre-incubate your cells with a proteasome inhibitor like MG132 before adding the PROTAC ERα Degrader-8. If the degradation is proteasome-dependent, the presence of the inhibitor should rescue ERα levels.[4]
-
E3 Ligase Ligand Competition: Co-treat the cells with an excess of the E3 ligase ligand alone (e.g., pomalidomide for Cereblon-based PROTACs). This will compete with the PROTAC for binding to the E3 ligase and should inhibit ERα degradation.
-
Inactive Control Compound: Synthesize or obtain an inactive version of the PROTAC where either the ERα ligand or the E3 ligase ligand is modified to prevent binding. This control should not induce ERα degradation.[2]
3. The degradation of ERα is not as complete as expected (low Dmax). What can I do?
A low Dmax indicates that the maximum achievable degradation is not reaching the desired level. This could be due to:
-
Inefficient Ternary Complex Formation: The geometry and stability of the ternary complex (ERα-PROTAC-E3 ligase) are critical for efficient ubiquitination and subsequent degradation.[1] The linker length and composition of the PROTAC play a crucial role in this process.[5][6][7] While you cannot change the linker of a pre-synthesized PROTAC, this is a key consideration in PROTAC design.
-
Rapid Protein Synthesis: The rate of ERα synthesis might be counteracting the degradation. You can try to inhibit protein synthesis with cycloheximide (CHX) to isolate the degradation process.
-
Negative Cooperativity: In some cases, the binding of the PROTAC to one protein may hinder the binding of the other, leading to negative cooperativity and less efficient degradation.[1]
4. I'm observing high cell toxicity. Is this expected?
While the goal of a PROTAC is to specifically degrade the target protein, off-target effects and general toxicity can occur, especially at higher concentrations.[1] To assess this:
-
Cell Viability Assays: Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiments to determine the cytotoxic concentration of the PROTAC.
-
Control Cell Lines: Test the PROTAC in a cell line that does not express ERα. Significant toxicity in these cells would suggest off-target effects.[8]
-
Proteomics Analysis: For a comprehensive view of specificity, unbiased whole-cell proteomics experiments can identify other proteins that are degraded by the PROTAC.[9]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an effective PROTAC ERα degrader. Note that these are representative values and the performance of PROTAC ERα Degrader-8 should be determined experimentally in your specific cell system.
| Parameter | Description | Typical Range | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | < 100 nM | [1][4][7] |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% | [1][7] |
| Optimal Incubation Time | The time required to reach Dmax. | 2 - 24 hours | [1] |
Key Experimental Protocols
1. Western Blotting for ERα Degradation
This protocol is used to quantify the amount of ERα protein following treatment with the PROTAC.
-
Cell Seeding: Plate cells at a confluency that will allow for logarithmic growth during the treatment period (e.g., ~70% confluency).[10]
-
PROTAC Treatment: Treat cells with a range of PROTAC ERα Degrader-8 concentrations for the desired amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[10] Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ERα. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands will allow for the quantification of ERα levels relative to the loading control and the vehicle-treated sample.
2. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of PROTAC ERα Degrader-8 for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming the Hook Effect in PROTAC ERα Degrader Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PROTAC ERα degraders, with a specific focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC ERα degrader?
A PROTAC (Proteolysis-Targeting Chimera) ERα degrader is a heterobifunctional molecule designed to selectively eliminate the estrogen receptor alpha (ERα) protein.[1][2] It consists of two key components connected by a linker: a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[1][2] This dual binding brings ERα into close proximity with the E3 ligase, leading to the ubiquitination of ERα. The polyubiquitinated ERα is then recognized and degraded by the cell's natural protein disposal system, the proteasome.[1][2]
Q2: What is the "hook effect" in the context of PROTAC ERα degrader assays?
The hook effect is a phenomenon observed in PROTAC assays where the degradation of the target protein, in this case, ERα, decreases at high concentrations of the PROTAC degrader.[3][4][5] This results in a bell-shaped dose-response curve. The effect occurs because at excessively high concentrations, the PROTAC degrader forms non-productive binary complexes with either ERα or the E3 ligase, which compete with the formation of the productive ternary complex (ERα-PROTAC-E3 ligase) required for degradation.[6][4][5]
Q3: What factors can influence the hook effect?
Several factors can influence the onset and severity of the hook effect, including:
-
PROTAC Concentration: The most direct cause of the hook effect.[3][6]
-
Binary Binding Affinities: The individual binding strengths of the PROTAC to ERα and the E3 ligase.
-
Cooperativity: The degree to which the binding of one protein partner (ERα or E3 ligase) to the PROTAC influences the binding of the other. Positive cooperativity can mitigate the hook effect.[5]
-
Cellular Context: Factors such as the expression levels of ERα and the specific E3 ligase in the cell line being used.[7]
-
Linker Length and Composition: The linker plays a crucial role in the geometry and stability of the ternary complex.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered when a hook effect is observed in PROTAC ERα degrader assays.
| Problem | Possible Cause | Recommended Solution |
| Decreased ERα degradation at high PROTAC concentrations (Classic Hook Effect) | Formation of non-productive binary complexes. | 1. Perform a wide dose-response curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation and the onset of the hook effect.[8] 2. Titrate PROTAC concentration: Once the optimal range is identified, perform more granular dilutions around the peak of the degradation curve to determine the precise DC50 (concentration for 50% degradation) and Dmax (maximum degradation). |
| No ERα degradation observed at any concentration | 1. Ineffective PROTAC: The PROTAC may not be forming a stable ternary complex. 2. Low cell permeability: The PROTAC may not be entering the cells efficiently. 3. Incorrect E3 ligase: The PROTAC may be designed for an E3 ligase not sufficiently expressed in the chosen cell line. 4. Experimental error: Issues with reagents or protocol execution. | 1. Verify PROTAC activity: Test the PROTAC in a different, validated cell line if possible. 2. Assess cell permeability: Use fluorescently labeled PROTACs or other methods to confirm cellular uptake. 3. Confirm E3 ligase expression: Use Western blot or qPCR to verify the expression of the target E3 ligase in your cell model. 4. Include proper controls: Use a positive control degrader (if available) and a negative control (e.g., a version of the PROTAC with a mutated E3 ligase ligand). Also, co-treat with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[1][9] |
| High variability between replicate experiments | 1. Inconsistent cell conditions: Variations in cell density, passage number, or health. 2. Pipetting errors: Inaccurate serial dilutions of the PROTAC. 3. Inconsistent incubation times. | 1. Standardize cell culture: Use cells at a consistent confluency and passage number for all experiments. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Ensure precise timing: Use a multichannel pipette for simultaneous addition of the PROTAC to multiple wells and adhere strictly to the planned incubation times. |
Quantitative Data Presentation
The following table summarizes hypothetical dose-response data for a PROTAC ERα degrader exhibiting a hook effect. This data is for illustrative purposes to guide experimental design and data interpretation.
| PROTAC ERα Degrader-8 Concentration (nM) | % ERα Degradation (relative to vehicle control) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 50 | 95% (Dmax) |
| 100 | 85% |
| 500 | 60% |
| 1000 | 40% |
| 5000 | 20% |
Experimental Protocols
Western Blot Protocol for Assessing ERα Degradation
This protocol provides a detailed methodology for analyzing PROTAC-induced degradation of ERα in breast cancer cell lines (e.g., MCF-7, T47D).[1][9]
1. Cell Culture and Treatment: a. Seed breast cancer cells (e.g., MCF-7) in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere for 24 hours.[1] b. Prepare serial dilutions of the PROTAC ERα degrader in complete growth medium. c. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC degrader. Include a vehicle-only control (e.g., DMSO). d. For a proteasome-dependent degradation control, pre-incubate cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.[9] e. Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended for initial characterization.[9]
2. Cell Lysis: a. After incubation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] f. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[1] g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 15-30 µg) into the wells of a 10% SDS-polyacrylamide gel.[1] d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. To ensure equal protein loading, probe the membrane with a primary antibody for a loading control protein such as β-actin or GAPDH.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the ERα band intensity to the corresponding loading control band intensity. c. Express the ERα levels in treated samples as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of PROTAC ERα Degrader-8 action.
Caption: Formation of productive vs. non-productive complexes.
References
- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. marinbio.com [marinbio.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
PROTAC ERα Degrader-8 solubility and formulation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PROTAC ERα Degrader-8. Due to the limited publicly available data on this specific compound, much of the advice is based on established principles for PROTACs in general and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC ERα Degrader-8 and what is its mechanism of action?
A1: PROTAC ERα Degrader-8 (also known as compound ii-56) is a potent and selective degrader of the Estrogen Receptor Alpha (ERα).[1][2] It is a heterobifunctional molecule designed to simultaneously bind to ERα and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3][5][6] This targeted protein degradation approach differs from traditional inhibitors, which only block the protein's function.[7]
Q2: What is the reported potency of PROTAC ERα Degrader-8?
A2: PROTAC ERα Degrader-8 has a reported DC50 (concentration for 50% degradation) of 0.000006 µM in MCF-7 cells.[1][2]
Q3: What are the common challenges when working with PROTACs like ERα Degrader-8?
A3: PROTACs, due to their larger molecular weight and complex structures, often present challenges with solubility, cell permeability, and metabolic stability.[7][8][9] Researchers may also observe the "hook effect," where the degradation efficiency decreases at very high concentrations of the PROTAC.[4]
Q4: In which cell lines can I test the activity of PROTAC ERα Degrader-8?
A4: ERα-positive breast cancer cell lines such as MCF-7 and T47D are commonly used to evaluate the activity of ERα degraders.[10][11]
Troubleshooting Guide
Issue 1: Poor Solubility of PROTAC ERα Degrader-8
Symptoms:
-
Difficulty dissolving the compound in common aqueous buffers.
-
Precipitation of the compound upon addition to cell culture media.
-
Inconsistent results in cellular assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Start by dissolving PROTAC ERα Degrader-8 in an organic solvent like DMSO. For cellular experiments, create a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Low Aqueous Solubility | Consider using formulation strategies such as the inclusion of co-solvents (e.g., PEG300, PEG400), surfactants (e.g., Tween 80), or suspending agents (e.g., Carboxymethyl cellulose) for in vivo studies.[12] Testing solubility in biorelevant buffers like FaSSIF/FeSSIF (Fasted/Fed-State Simulated Intestinal Fluid) may provide insights for oral formulation.[8][13] |
| Compound Aggregation | Sonication or gentle heating may help in dissolving the compound. However, be cautious about potential degradation of the molecule with excessive heat. |
Issue 2: Lack of ERα Degradation or Inconsistent Results
Symptoms:
-
No significant reduction in ERα protein levels observed by Western blot.
-
High variability between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for ERα degradation. Remember to test a wide range of concentrations to account for the potential "hook effect".[4] |
| Incorrect Timepoint | The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal degradation.[14] |
| Low Cell Permeability | While specific data for Degrader-8 is unavailable, poor cell permeability is a common issue for PROTACs.[7] Ensure proper handling and dilution of the compound to maximize its availability to the cells. |
| Cell Line Specificity | Confirm that the cell line used expresses sufficient levels of both ERα and the specific E3 ligase recruited by PROTAC ERα Degrader-8. |
| Proteasome Inhibition | As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated ERα would confirm that the PROTAC is functional and that the lack of degradation is due to proteasome activity.[11][15] |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PROTAC ERα Degrader-8 (e.g., 0.001, 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ERα. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Protocol 2: Solubility Assessment in Aqueous Buffers
-
Stock Solution Preparation: Prepare a high-concentration stock solution of PROTAC ERα Degrader-8 in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers (e.g., PBS, cell culture medium).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1-2 hours) at room temperature or 37°C.
-
Nephelometry (Optional): For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer.
Visualizations
Caption: Simplified ERα signaling pathways, including both genomic and non-genomic actions.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC ERα Degrader-7 | PROTACs | 3025781-93-2 | Invivochem [invivochem.com]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Identifying off-target effects of PROTAC ERα Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC ERα Degrader-8. The information is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTAC ERα Degrader-8?
PROTAC ERα Degrader-8 is a heterobifunctional molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα). It functions by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1] This targeted protein degradation approach differs from traditional inhibitors by eliminating the entire target protein.
Q2: What are the potential off-target effects of PROTAC ERα Degrader-8?
Off-target effects refer to the unintended degradation or inhibition of proteins other than ERα.[2] These effects can arise from several factors, including:
-
Promiscuous binding of the ERα ligand: The small molecule that binds to ERα may have an affinity for other proteins.
-
Promiscuous binding of the E3 ligase ligand: The portion of the PROTAC that recruits the E3 ligase could interact with other cellular components.
-
Formation of unproductive ternary complexes: The PROTAC may bring the E3 ligase into proximity with proteins other than ERα, leading to their unintended degradation.
Identifying these off-target effects is crucial for accurately interpreting experimental results and assessing the therapeutic potential of the degrader.
Q3: How can I identify potential off-target proteins of PROTAC ERα Degrader-8?
The most comprehensive method for identifying off-target effects is through unbiased quantitative proteomics.[2][3] Mass spectrometry-based approaches, such as Tandem Mass Tag (TMT) labeling or label-free quantification, can compare the entire proteome of cells treated with PROTAC ERα Degrader-8 to control-treated cells. Proteins that show significant downregulation in the presence of the degrader are considered potential off-targets.[3]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader leads to a decrease in target protein degradation.[4][5] This occurs at high concentrations when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To avoid the hook effect, it is essential to perform a dose-response experiment with a wide range of PROTAC ERα Degrader-8 concentrations to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50).[7]
Troubleshooting Guides
Problem 1: Incomplete or no degradation of ERα observed in Western Blot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration (DC50 and Dmax). Concentrations that are too high can lead to the "hook effect".[5] |
| Incorrect Incubation Time | Optimize the treatment duration. Degradation is a time-dependent process. Test various time points (e.g., 2, 4, 8, 12, 24 hours) to capture the degradation kinetics.[7] |
| Poor Cell Permeability | Ensure the PROTAC has good cell permeability. If permeability is low, consider using alternative delivery methods or modifying the PROTAC structure. |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of the E3 ligase recruited by the PROTAC. This can be checked by Western Blot or proteomics. |
| Protein Degradation During Sample Prep | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[8] Always keep samples on ice. |
| Issues with Western Blot Protocol | Ensure proper protein transfer from the gel to the membrane. Use a positive control (e.g., a cell line known to express ERα) and a loading control to verify the results.[9] |
Problem 2: High background or non-specific bands in Western Blot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[7] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong signal with minimal background. |
| Secondary Antibody Non-specificity | Ensure the secondary antibody is specific to the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulates. |
Problem 3: Difficulty interpreting quantitative proteomics data.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Variability Between Replicates | Ensure consistent sample preparation and handling across all replicates. Increase the number of biological replicates to improve statistical power. |
| Distinguishing Direct vs. Indirect Effects | Short treatment times (e.g., < 6 hours) are more likely to identify direct off-targets of degradation. Longer time points may reveal downstream, indirect effects of ERα degradation. |
| False Positives | Use stringent statistical analysis and set a clear threshold for significant changes in protein abundance (e.g., >2-fold change and a low p-value). Validate potential off-targets with an orthogonal method like Western Blot. |
| Complex Data Visualization | Use volcano plots to visualize proteins with statistically significant changes in abundance. Heatmaps can be used to compare protein expression profiles across different treatment conditions. |
Data Presentation
Table 1: Degradation Profile of a Representative ERα PROTAC (ARV-471)
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MCF7 | ~2 | >90 | [10] |
| T47D | Not specified | >90 | [6] |
This table presents data for ARV-471, a well-characterized ERα PROTAC, as a representative example. Researchers should determine the specific DC50 and Dmax for PROTAC ERα Degrader-8 in their experimental system.
Table 2: Representative Off-Target Profile from a Quantitative Proteomics Study
| Protein | Fold Change (Treated vs. Control) | p-value | Potential Function |
| Protein X | -2.5 | 0.001 | Kinase |
| Protein Y | -1.8 | 0.04 | Transcription Factor |
| Protein Z | +2.1 | 0.005 | Chaperone |
This is a generic representation. A typical proteomics experiment can identify thousands of proteins. Significant downregulation may indicate a potential off-target for degradation.
Experimental Protocols
Global Quantitative Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target proteins using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with PROTAC ERα Degrader-8 at its optimal concentration (previously determined through a dose-response curve) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours for direct effects). Include a positive control (e.g., a known ERα degrader) and a negative control (an inactive version of the PROTAC).
-
Perform at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion and Peptide Labeling (e.g., TMT):
-
Take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Label the peptides from each condition with a different isobaric tag (e.g., TMT).
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.
-
Visualize the data using volcano plots and heatmaps.
-
Western Blot for Validation of On-Target and Off-Target Degradation
-
Sample Preparation:
-
Treat cells and prepare lysates as described in the proteomics protocol.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (ERα or a potential off-target) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that PROTAC ERα Degrader-8 directly binds to its intended target (ERα) and potential off-targets in a cellular context.[11]
-
Cell Treatment:
-
Treat intact cells with PROTAC ERα Degrader-8 or a vehicle control.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells.
-
Centrifuge to separate the soluble (folded) proteins from the aggregated (unfolded) proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound binds to and stabilizes the protein.
-
Visualizations
Caption: Simplified ERα signaling pathway showing genomic and non-genomic actions.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for poor on-target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pelagobio.com [pelagobio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Roadblocks in PROTAC Characterizations | The Scientist [the-scientist.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Mass Spectrometry for PROTAC ERα Degrader-8 Off-Target Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mass spectrometry to analyze off-target effects of PROTAC ERα Degrader-8. The information provided is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PROTAC ERα Degrader?
A PROTAC (Proteolysis-Targeting Chimera) targeting Estrogen Receptor Alpha (ERα) is a heterobifunctional molecule. It contains two key binding moieties connected by a linker: one binds to ERα (the protein of interest or POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the cell's proteasome.[1][2][3][4] This targeted degradation approach aims to eliminate the entire ERα protein, offering potential advantages over traditional inhibitors.[5]
Q2: Why is mass spectrometry the preferred method for off-target analysis of PROTACs?
Mass spectrometry-based proteomics offers an unbiased and comprehensive approach to identify and quantify thousands of proteins in a single experiment.[6] This global view is crucial for identifying unintended protein degradation, which constitutes the primary off-target effect of PROTACs.[6] Unlike targeted methods like Western blotting, which can only assess a few proteins at a time, proteomics provides a broad picture of the proteome's response to the degrader, enabling the discovery of unexpected off-target effects and downstream pathway alterations.[6]
Q3: What are the common quantitative proteomics strategies for PROTAC off-target analysis?
The two most common strategies are Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).
-
TMT Labeling: This method involves chemically tagging peptides from different samples (e.g., control vs. treated) with isobaric tags.[7] This allows for multiplexing, where multiple samples are combined and analyzed in a single mass spectrometry run, reducing experimental variability and increasing throughput.[8]
-
Label-Free Quantification (LFQ): This approach compares the signal intensity of peptides across different runs. While it can be more susceptible to run-to-run variation, it avoids potential issues with labeling efficiency and can be more cost-effective for simpler experimental designs.
Q4: What kind of sample types can be used for this analysis?
A variety of sample types are suitable, including:
-
Cultured mammalian cells (e.g., breast cancer cell lines like MCF-7)[9][10]
-
Tissues from preclinical models (e.g., xenografts)[10]
-
Biofluids (with appropriate sample preparation)
Q5: How can I distinguish between direct off-targets and downstream effects of ERα degradation?
This is a critical aspect of the analysis. Time-course experiments are highly recommended. Direct off-targets are likely to show degradation at earlier time points, while downstream effects, resulting from the loss of ERα's function, will appear later. Combining proteomics data with other techniques, such as transcriptomics (RNA-seq), can also help to differentiate between direct protein degradation and changes in protein expression due to altered gene transcription.
Experimental Protocols & Methodologies
A detailed experimental workflow is crucial for reliable and reproducible results. Below is a generalized protocol that can be adapted for specific experimental needs.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for mass spectrometry-based off-target analysis of PROTACs.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) to ~80% confluency.
-
Treat cells with PROTAC ERα Degrader-8 at various concentrations and for different durations (e.g., 6, 12, 24 hours) alongside a vehicle control (e.g., DMSO).
-
Include a positive control (e.g., a known ERα degrader) and a negative control (e.g., an inactive analogue of the degrader).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate or use other methods to ensure complete cell lysis and shear nucleic acids.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Digestion and Peptide Preparation:
-
Quantify protein concentration using a standard method like the BCA assay.
-
Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest proteins into peptides overnight using trypsin.
-
-
TMT Labeling (if applicable):
-
Label peptides from each condition with a specific TMTpro reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples.
-
Desalt the combined peptide mixture using C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer, MaxQuant, or Spectronaut.
-
Perform protein identification by searching the data against a human protein database (e.g., UniProt).
-
Quantify protein abundance changes between the treated and control groups.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Utilize bioinformatics tools for pathway and functional enrichment analysis to understand the biological consequences of the observed proteome changes.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Protein Yield | Incomplete cell lysis. | Optimize lysis buffer composition and sonication/homogenization parameters.[11] |
| Protein degradation during sample preparation. | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. Keep samples on ice at all times. | |
| Inefficient Tryptic Digestion | Suboptimal pH or temperature. | Ensure the pH of the digestion buffer is between 7.5 and 8.5. Digest at 37°C. |
| Presence of interfering substances (e.g., detergents). | Perform a buffer exchange or cleanup step before digestion. | |
| Low Number of Identified Proteins | Poor sample quality or low peptide loading. | Ensure high-quality protein extraction and accurate peptide quantification before loading onto the LC-MS system. |
| Suboptimal LC-MS/MS parameters. | Optimize the LC gradient, MS acquisition method, and fragmentation energy. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from cell culture to data analysis. |
| Technical issues with the LC-MS system. | Perform regular maintenance and quality control checks on the instrument. | |
| No Degradation of ERα Observed | PROTAC is inactive or used at an incorrect concentration. | Verify the activity of the PROTAC using a targeted method like Western blotting. Perform a dose-response experiment. |
| Cell line does not express the necessary E3 ligase. | Confirm the expression of the recruited E3 ligase in your cell line. | |
| "Hook Effect" Observed | High concentrations of the PROTAC leading to the formation of binary complexes instead of the ternary complex required for degradation.[12] | Perform a detailed dose-response curve to identify the optimal concentration range for degradation. |
Data Presentation
Quantitative proteomics data should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example of Quantitative Proteomics Data Summary for Off-Target Analysis of PROTAC ERα Degrader-8 (24h Treatment)
| Protein Accession | Gene Symbol | Log2 Fold Change (Degrader-8/Control) | p-value | Potential Off-Target? |
| P03372 | ESR1 | -2.5 | 1.2e-6 | On-Target |
| Q13547 | BRD4 | -1.8 | 3.5e-4 | Yes |
| P62258 | HSP90AA1 | -0.2 | 0.45 | No |
| P08670 | VIM | 0.1 | 0.82 | No |
| ... | ... | ... | ... | ... |
Note: This is example data and does not represent actual experimental results for PROTAC ERα Degrader-8.
Signaling Pathway and Mechanism Diagrams
PROTAC ERα Degrader Mechanism of Action
Caption: The mechanism of action for a PROTAC ERα degrader, leading to the ubiquitination and proteasomal degradation of ERα.
Simplified ERα Signaling Pathway
Caption: A simplified diagram of the canonical estrogen receptor alpha (ERα) signaling pathway.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. TMT Labeling Proteomics: Unlocking the Secrets of Disease Diagnosis and Treatment - INOMIXO. [inomixo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arvinas Presents Data on Oral Estrogen Receptor PROTAC Degrader at 2016 San Antonio Breast Cancer Symposium | Arvinas [ir.arvinas.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Mechanisms of resistance to PROTAC ERα Degrader-8
Welcome to the technical support center for PROTAC ERα Degrader-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mechanisms of resistance.
Frequently Asked Questions (FAQs)
1. What are the known mechanisms of resistance to PROTAC ERα Degrader-8?
Resistance to PROTAC ERα Degrader-8 can arise from various molecular changes within cancer cells. The primary mechanisms that have been identified include:
-
Mutations in the Estrogen Receptor α (ERα) Ligand-Binding Domain (LBD): While PROTACs are designed to degrade ERα, specific mutations in the LBD can alter the binding affinity of the PROTAC, potentially reducing its efficacy. However, many next-generation PROTACs are being developed to effectively degrade both wild-type and mutant forms of ERα.[1][2][3][4][5][6]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote their growth and survival, thereby becoming less dependent on the ERα signaling pathway. Key bypass pathways implicated in resistance to ERα degraders include the HER/HER2 and MAPK/AKT signaling cascades.[7][8]
-
Downregulation or Loss of ERα Expression: In some instances of acquired resistance, cancer cells may reduce or completely lose the expression of the ERα protein.[7][8] Without the target protein, the PROTAC is rendered ineffective.
-
Alterations in the E3 Ligase Machinery: PROTACs function by hijacking the cell's natural protein disposal system, which involves E3 ubiquitin ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][8] Mutations, downregulation, or loss of the specific E3 ligase that a PROTAC is designed to recruit can lead to resistance.
2. My cells are showing reduced sensitivity to PROTAC ERα Degrader-8. How can I determine the cause?
If you observe a decrease in the efficacy of PROTAC ERα Degrader-8, a systematic troubleshooting approach is recommended. Here are the initial steps to consider:
-
Confirm ERα Expression: The first step is to verify the expression level of ERα in your cell line. A decrease or loss of ERα is a straightforward mechanism of resistance.
-
Sequence the ESR1 Gene: Mutation analysis of the ESR1 gene, which encodes ERα, can identify mutations in the ligand-binding domain that may interfere with PROTAC binding.
-
Assess E3 Ligase Levels: Check the expression levels of the E3 ligase (e.g., Cereblon or VHL) that your PROTAC utilizes. Reduced expression of the E3 ligase can impair the degradation process.
-
Investigate Bypass Pathways: Examine the activation status of key bypass signaling pathways, such as the MAPK and PI3K/AKT pathways.
3. What is the "hook effect" and how can I avoid it in my experiments?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs, where an excess concentration of the PROTAC can lead to a decrease in its degradation efficiency.[9] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein (ERα) or the E3 ligase, rather than the productive ternary complex (ERα-PROTAC-E3 ligase) required for degradation.[9]
To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to determine the optimal concentration for maximal degradation (Dmax) before the onset of the hook effect.[9]
Troubleshooting Guides
Problem: No or poor degradation of ERα observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation and to rule out the hook effect.[9] |
| Incorrect Incubation Time | Optimize the incubation time. Some PROTACs induce rapid degradation, while others may require longer incubation periods.[10] |
| Low ERα Expression | Confirm ERα expression in your cell line using Western blot or other methods. If expression is low, consider using a different cell line with higher ERα expression. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line.[1][8] |
| Cell Line Authenticity | Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. |
| PROTAC Integrity | Confirm the stability and integrity of your PROTAC ERα Degrader-8 compound. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Pipetting Errors | Ensure accurate and consistent pipetting of the PROTAC and other reagents. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for all experiments. |
| Reagent Quality | Use fresh, high-quality reagents and store them under the recommended conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ERα PROTACs.
Table 1: Degradation Potency of ERα PROTACs in Breast Cancer Cell Lines
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ERD-308 | MCF-7 | 0.17 | >95 | VHL | [3][11] |
| ERD-308 | T47D | 0.43 | >95 | VHL | [11] |
| ARCC-4 | LNCaP/AR | ~5 | >98 | VHL | [11][12] |
| ARV-110 | VCaP | <1 | N/A | N/A | [12] |
N/A: Not Available
Table 2: Anti-proliferative Activity of ERα PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| ERD-56 | MCF-7 | 39.9 | [13] |
| ERD-56 | T47D | 77.8 | [13] |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat the cells with a range of concentrations of PROTAC ERα Degrader-8 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Protocol 2: Generation of PROTAC-Resistant Cell Lines
-
Initial Treatment: Treat a parental ERα-positive breast cancer cell line (e.g., MCF-7) with PROTAC ERα Degrader-8 at a concentration equal to its IC50 value.
-
Dose Escalation: Gradually increase the concentration of the PROTAC in the culture medium as the cells begin to proliferate. This process of dose escalation can take several months.
-
Isolation of Resistant Clones: Once cells are able to grow in a high concentration of the PROTAC (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or other cloning methods.
-
Characterization of Resistant Clones: Expand the resistant clones and characterize them to determine the mechanism of resistance. This includes:
-
Confirming the resistant phenotype by re-evaluating the IC50 of the PROTAC.
-
Assessing ERα expression levels by Western blot.
-
Sequencing the ESR1 gene to identify mutations.
-
Analyzing the expression of the relevant E3 ligase.
-
Probing for the activation of bypass signaling pathways.
-
Visualizations
Caption: Mechanism of PROTAC ERα Degrader-8 action.
Caption: Key mechanisms of resistance to PROTAC ERα degraders.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: E3 Ligase Mutations and PROTAC Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of E3 ligase mutations in resistance to Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which E3 ligase mutations lead to PROTAC resistance?
A1: PROTACs function by hijacking a specific E3 ubiquitin ligase to induce the degradation of a target protein. This process relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Mutations in the E3 ligase can disrupt this process in several ways:
-
Impaired PROTAC Binding: Mutations can occur in the binding pocket of the E3 ligase where the PROTAC is supposed to attach. This can reduce the affinity of the PROTAC for the E3 ligase, thereby preventing the formation of the ternary complex.
-
Disruption of Ternary Complex Formation: Even if the PROTAC can still bind to the mutated E3 ligase, the mutation may alter the surface of the E3 ligase in a way that prevents the target protein from being brought into close enough proximity for ubiquitination.
-
Loss of E3 Ligase Function: Mutations can lead to a complete loss of the E3 ligase's enzymatic activity or result in the downregulation or deletion of the E3 ligase gene, meaning there is not enough functional E3 ligase available to be hijacked by the PROTAC.[1][2][3][4]
Q2: Are mutations in some E3 ligases more commonly associated with PROTAC resistance than others?
A2: Yes. The majority of PROTACs in development utilize either Cereblon (CRBN) or von Hippel-Lindau (VHL) as the E3 ligase. Consequently, mutations in CRBN and VHL are the most studied in the context of PROTAC resistance.[1][2][4] Because CRBN is a non-essential gene in many cell types, its loss is a more common resistance mechanism compared to the essential VHL gene.[5]
Q3: My cells have developed resistance to a CRBN-based PROTAC. What are the likely underlying E3 ligase-related mechanisms?
A3: Resistance to CRBN-based PROTACs is frequently associated with alterations in the CRBN gene or its protein product. Common mechanisms include:
-
Point Mutations: Specific mutations in the thalidomide-binding domain of CRBN can prevent the binding of pomalidomide or lenalidomide-based PROTACs.
-
Gene Deletion or Downregulation: Complete or partial deletion of the CRBN gene, or transcriptional silencing, leads to a lack of the CRBN protein for the PROTAC to engage.[1][6]
-
Mutations Affecting Ternary Complex Stability: Some mutations may not prevent PROTAC binding but can still disrupt the formation of a productive ternary complex with the target protein.
Q4: Can I overcome resistance to a CRBN-based PROTAC by switching to a VHL-based PROTAC?
A4: In many cases, yes. If the resistance mechanism is specific to the CRBN E3 ligase (e.g., a mutation in CRBN), switching to a PROTAC that hijacks a different E3 ligase, such as VHL, can restore degradation of the target protein.[2] This "E3 ligase swap" is a key strategy to overcome acquired resistance. However, it is important to first confirm that the resistance is indeed due to a CRBN-specific issue and not a more general mechanism.
Q5: What are some of the emerging alternative E3 ligases being explored to overcome resistance?
A5: To address the challenge of resistance and to expand the scope of targeted protein degradation, researchers are investigating a wider range of E3 ligases. Some promising examples include:
-
DCAF1 (VPRBP): DCAF1-based PROTACs have been shown to be effective in degrading targets in cells that have developed resistance to CRBN-based PROTACs.[7]
-
FBXO22: CRISPR activation screens have identified FBXO22 as an E3 ligase that can be harnessed for targeted protein degradation.[8][9][10]
-
Other DCAF proteins and RNF4: These are also being actively investigated as alternative E3 ligases for PROTAC development.
Troubleshooting Guides
Problem 1: Loss of target protein degradation with a previously effective PROTAC.
| Possible Cause | Troubleshooting Step |
| Development of E3 ligase mutation | 1. Sequence the gene of the recruited E3 ligase (e.g., CRBN, VHL) in your resistant cell line to identify potential mutations. 2. Perform a Western blot to check the expression level of the E3 ligase protein. A significant decrease or complete loss of expression is a strong indicator of resistance.[3] |
| Impaired ternary complex formation | 1. Conduct a co-immunoprecipitation (co-IP) experiment to assess the formation of the ternary complex in the presence of the PROTAC in both sensitive and resistant cells. A lack of interaction in resistant cells suggests a disruption in complex formation. |
| General cellular resistance mechanisms | 1. Test the sensitivity of your resistant cells to a different PROTAC that targets the same protein but utilizes a different E3 ligase. If the cells are sensitive to the new PROTAC, it strongly suggests the resistance is specific to the first E3 ligase.[2] |
Problem 2: A newly designed PROTAC shows no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Low or no expression of the target E3 ligase in the cell line | 1. Perform a Western blot or RT-qPCR to confirm the expression of the intended E3 ligase in your cell model. |
| Poor binding affinity of the PROTAC to the E3 ligase or target protein | 1. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to both the purified E3 ligase and the target protein. |
| Inefficient ternary complex formation | 1. Utilize in vitro pull-down assays with purified proteins or cellular co-IP to determine if your PROTAC can successfully mediate the formation of a ternary complex. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of E3 ligase alterations on PROTAC efficacy.
Table 1: Impact of CRBN Downregulation on dBET1 Efficacy
| Cell Line | CRBN Expression | dBET1 IC50 (nM) | Fold Change in Resistance |
| LS174t (Parental) | High | ~50 | 1 |
| LS174t dBET1-R | Low/Undetectable | >1000 | >20 |
Data adapted from studies on acquired resistance to BET PROTACs.[3]
Table 2: Effect of VHL Loss on ARV-771 (VHL-based PROTAC) Activity
| Cell Line | VHL Status | ARV-771 IC50 (nM) |
| OVCAR-8 (Parental) | Wild-type | ~10 |
| OVCAR-8 ARV-771-R | VHL loss | >1000 |
Data inferred from resistance studies on VHL-based PROTACs.[1][4]
Experimental Protocols
Western Blot for Assessing Protein Degradation
This protocol is for determining the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, the E3 ligase, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if a PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase in a cellular context.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody for immunoprecipitation (targeting either the E3 ligase or a tagged version of the protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex. An increased signal for the target protein in the E3 ligase immunoprecipitation from PROTAC-treated cells indicates ternary complex formation.[13][14][15]
Visualizations
Caption: Mechanism of Action of a PROTAC.
Caption: PROTAC Resistance via E3 Ligase Mutation.
Caption: Workflow for Investigating E3 Ligase-Mediated PROTAC Resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
- 10. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ER-Independent Resistance to PROTAC ERα Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ER-independent resistance to PROTAC ERα Degrader-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My ER-positive breast cancer cells are showing reduced sensitivity to PROTAC ERα Degrader-8, but ERα degradation is still efficient. What are the potential mechanisms for this ER-independent resistance?
A1: ER-independent resistance can occur when cancer cells bypass their dependency on the ERα signaling pathway for growth and survival.[1] Several mechanisms can mediate this, even when ERα is effectively degraded. These include the activation of alternative growth factor receptor pathways, downstream signaling cascades, or alterations in cell cycle regulators. Key mechanisms are summarized in the table below.
| Resistance Mechanism | Description | Key Molecular Players |
| Receptor Tyrosine Kinase (RTK) Activation | Amplification or mutations in RTKs can lead to downstream signaling that promotes cell proliferation and survival, independent of ERα.[1] | HER2, EGFR, FGFR |
| MAPK Pathway Alterations | Mutations or alterations in components of the MAPK pathway can lead to constitutive activation of this pro-proliferative signaling cascade.[1] | KRAS, BRAF, MAP2K1, NF1 |
| PI3K/AKT Pathway Upregulation | Increased signaling through the PI3K/AKT pathway, a key regulator of cell survival and proliferation, can circumvent the need for ERα signaling.[1][2] | PIK3CA, AKT |
| Cell Cycle Dysregulation | Alterations in cell cycle machinery can uncouple cell proliferation from ERα control. | Cyclin D1, CDK4/6 |
Q2: How can I experimentally determine if my resistant cells have developed ER-independent signaling?
A2: To investigate ER-independent signaling in your resistant cell lines, a series of experiments can be performed to assess the activation status of key signaling pathways.
Troubleshooting Guide
Problem: Decreased anti-proliferative effect of PROTAC ERα Degrader-8 despite confirmed ERα degradation.
This suggests the development of ER-independent resistance. The following troubleshooting steps and experimental protocols can help identify the underlying mechanism.
Step 1: Assess Activation of Key Signaling Pathways
Rationale: Resistant cells may have upregulated parallel signaling pathways to maintain proliferation and survival.
Experimental Protocol: Western Blotting for Phosphorylated Kinases
-
Cell Lysis:
-
Culture both sensitive and resistant cells to 70-80% confluency.
-
Treat cells with PROTAC ERα Degrader-8 at a concentration known to induce ERα degradation for 24 hours.
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (see table below).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
| Target Protein | Recommended Antibody | Expected Result in Resistant Cells |
| p-AKT (Ser473) | Rabbit mAb | Increased phosphorylation |
| Total AKT | Rabbit mAb | No significant change |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb | Increased phosphorylation |
| Total ERK1/2 | Rabbit mAb | No significant change |
| p-EGFR (Tyr1068) | Rabbit mAb | Increased phosphorylation |
| Total EGFR | Rabbit mAb | No significant change |
| p-FGFR (Tyr653/654) | Rabbit mAb | Increased phosphorylation |
| Total FGFR | Rabbit mAb | No significant change |
Interpretation of Results: Increased phosphorylation of key kinases in the resistant cells compared to the sensitive parental cells would indicate the activation of these respective pathways.
Step 2: Investigate the Role of Specific Pathways using Inhibitors
Rationale: If a specific pathway is identified as upregulated, using a targeted inhibitor can confirm its role in mediating resistance.
Experimental Protocol: Cell Viability Assay with Combination Treatment
-
Cell Seeding: Seed resistant cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with:
-
PROTAC ERα Degrader-8 alone.
-
A specific pathway inhibitor alone (e.g., a PI3K inhibitor like Alpelisib, or a MEK inhibitor like Trametinib).
-
A combination of PROTAC ERα Degrader-8 and the pathway inhibitor.
-
Vehicle control.
-
-
Cell Viability Measurement: After 72 hours of treatment, assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. A synergistic effect (greater reduction in viability with the combination treatment compared to either single agent) would confirm the involvement of the targeted pathway in resistance.
Signaling Pathways and Experimental Workflows
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER and PI3K independently modulate endocrine resistance in ER positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CRISPR Screen for PROTAC ERα Degrader-8 Resistance Gene Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CRISPR screens to identify genes conferring resistance to PROTAC ERα Degrader-8.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC ERα Degrader like Degrader-8?
A1: PROTAC ERα Degrader-8 is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor alpha (ERα) protein.[1][2] It works by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the E3 ligase to "tag" the ERα protein with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1][3] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple ERα proteins.[1]
Q2: What are the potential advantages of using a PROTAC ERα degrader over traditional ERα inhibitors?
A2: PROTAC ERα degraders offer several potential advantages. Unlike traditional inhibitors that only block the function of ERα, PROTACs eliminate the entire protein, which can be more effective, especially for mutant forms of ERα that may be resistant to inhibitors.[2] They can also have a more sustained effect and may be effective at lower concentrations.[4]
Q3: What are some known resistance mechanisms to PROTAC ERα degraders?
A3: Studies on the PROTAC ERα degrader ARV-471 have identified several potential resistance mechanisms. In MCF7 breast cancer cells, acquired resistance has been associated with the downregulation of ERα protein expression and signaling.[5] Additionally, upregulation of compensatory signaling pathways, such as the HER family (EGFR, HER2, HER3) and MAPK/AKT pathways, has been observed.[5] Notably, mutations or loss of the E3 ligase component, Cereblon (CRBN), were not detected as a primary resistance mechanism in this model.[5]
Q4: How does a CRISPR screen help in identifying these resistance genes?
A4: A genome-wide CRISPR knockout screen allows for the systematic identification of genes whose loss of function confers resistance to a drug.[6] In the context of a PROTAC ERα degrader, cells are transduced with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome. When the cell population is treated with the degrader, cells with knockouts of genes that are essential for the degrader's efficacy will survive and proliferate, becoming enriched in the population.[7] Deep sequencing can then identify the sgRNAs that are enriched, thereby pinpointing the resistance genes.
Q5: What are the key considerations before starting a CRISPR screen for PROTAC resistance?
A5: Before initiating a screen, it is crucial to:
-
Determine the optimal concentration of the PROTAC ERα degrader: This concentration should be high enough to exert a strong selective pressure, ideally causing 70-90% growth inhibition in the parental cell line.[7]
-
Ensure high-quality sgRNA library representation: Sufficient coverage of the sgRNA library in the cell population is critical to ensure that every gene is targeted.[3]
-
Optimize lentiviral transduction efficiency: Aim for a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[3]
-
Establish a timeline for the screen: The duration of drug treatment should be sufficient to allow for the enrichment of resistant cells.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant gene enrichment observed after the screen. | Insufficient selection pressure: The concentration of the PROTAC ERα degrader was too low to effectively kill sensitive cells. | Increase the concentration of the degrader to achieve 70-90% growth inhibition in a pilot experiment. Extend the duration of the drug treatment.[8] |
| Inefficient sgRNA library transduction: A low percentage of cells received an sgRNA, or the library representation was poor. | Optimize lentiviral transduction conditions. Ensure a sufficient number of cells are transduced to maintain library representation (at least 500x coverage is recommended).[9] | |
| High number of false positives. | Off-target effects of sgRNAs: Some sgRNAs may be targeting unintended genes. | Use a CRISPR library with multiple sgRNAs per gene. Validate hits using individual sgRNAs and orthogonal methods like RNAi.[3] |
| Suboptimal cell culture conditions: Stressful culture conditions can lead to the selection of non-specific resistance mechanisms. | Maintain consistent and optimal cell culture conditions throughout the experiment. | |
| Loss of sgRNA representation during the experiment. | Excessive selection pressure: The degrader concentration is too high, leading to widespread cell death and loss of library complexity. | Reduce the degrader concentration to a level that still provides adequate selection without excessive cell death. |
| Insufficient cell numbers: Passaging with too few cells can lead to the random loss of sgRNAs. | Maintain a large population of cells throughout the screen to preserve library representation.[3] | |
| Difficulty validating top hits from the screen. | Hit is specific to the pooled screen format: The phenotype may not be reproducible in an individual knockout context. | Validate hits by generating individual knockout cell lines for the top candidate genes and confirming their resistance to the PROTAC degrader.[2] |
| The resistance mechanism is complex: Resistance may be due to the combined effect of multiple gene knockouts. | Consider performing combinatorial CRISPR screens or further investigating the signaling pathways of the top hits.[10] |
III. Data Presentation
Table 1: Quantitative Gene Expression Changes in ARV-471 Resistant MCF7 Cell Lines
The following table summarizes representative data on the upregulation of specific ligands in MCF7 cell lines that have acquired resistance to the PROTAC ERα degrader ARV-471. This data suggests the activation of alternative signaling pathways.
| Ligand | Resistant Cell Line | RNA Expression Relative to Control (Fold Change) |
| TGFA | 3B3 | 4.50 |
| 4A8 | 1.48 | |
| 471R1 | 1.52 | |
| HB-EGF | 3B3 | 1.62 |
| 4A8 | 0.68 | |
| 471R1 | 9.19 | |
| NRG3 | 3B3 | 2.33 |
| 4A8 | 12.13 | |
| 471R1 | 2.36 |
Data adapted from a study on acquired resistance to ARV-471.[8]
IV. Experimental Protocols
Detailed Methodology for a Pooled CRISPR-Cas9 Knockout Screen to Identify PROTAC ERα Degrader-8 Resistance Genes
This protocol outlines a representative workflow for conducting a genome-wide CRISPR knockout screen in a cancer cell line (e.g., MCF7) to identify genes that, when knocked out, confer resistance to PROTAC ERα Degrader-8.
1. Cell Line Preparation and Quality Control:
-
Thaw and culture MCF7 cells in the recommended medium.
-
Perform mycoplasma testing to ensure cells are free of contamination.
-
Generate a stable Cas9-expressing MCF7 cell line by lentiviral transduction followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface protein followed by FACS analysis).
2. Determination of PROTAC ERα Degrader-8 IC80:
-
Plate parental MCF7-Cas9 cells in a 96-well plate.
-
Treat cells with a range of concentrations of PROTAC ERα Degrader-8 for 7-10 days.
-
Determine the concentration that results in 80% growth inhibition (IC80) using a cell viability assay (e.g., CellTiter-Glo).
3. Lentiviral sgRNA Library Production and Transduction:
-
Amplify the pooled sgRNA library plasmids.
-
Produce high-titer lentivirus by transfecting packaging cells (e.g., HEK293T) with the sgRNA library plasmids and packaging plasmids.
-
Titer the lentivirus to determine the optimal amount for a multiplicity of infection (MOI) of 0.3.
-
Transduce a sufficient number of MCF7-Cas9 cells to achieve at least 500x representation of the sgRNA library.
4. Drug Selection and Cell Culture:
-
Two days post-transduction, begin selection with an appropriate antibiotic to eliminate non-transduced cells.
-
After antibiotic selection, split the cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the predetermined IC80 of PROTAC ERα Degrader-8).
-
Maintain the cells under continuous drug or vehicle treatment for 14-21 days, passaging as needed while maintaining a large cell population to preserve library complexity.
-
Harvest cell pellets from the initial transduced population (T0) and from the control and treatment groups at the end of the selection period.
5. Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing (NGS):
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.
-
Perform NGS on the PCR amplicons to determine the abundance of each sgRNA in each sample.
6. Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA in the treatment group relative to the control group.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the treatment group. These are the candidate resistance genes.
7. Hit Validation:
-
Validate the top candidate genes by generating individual knockout cell lines using 2-3 different sgRNAs per gene.
-
Confirm the knockout by Western blot or sequencing.
-
Perform cell viability assays on the individual knockout lines to confirm their resistance to PROTAC ERα Degrader-8.
V. Visualizations
Caption: Mechanism of action of a PROTAC ERα degrader.
Caption: Simplified ERα signaling pathway.
Caption: CRISPR screen experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Everything you need to know about CRISPR library screening [takarabio.com]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. arvinasmedical.com [arvinasmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
Validation & Comparative
A Head-to-Head Battle for ERα Degradation: PROTAC ERα Degrader-8 vs. Next-Generation SERDs
For researchers, scientists, and drug development professionals at the forefront of oncology, the estrogen receptor alpha (ERα) remains a critical target in the fight against ER-positive breast cancer. The landscape of ERα-targeted therapies is rapidly evolving, with two promising classes of molecules taking center stage: Proteolysis Targeting Chimeras (PROTACs) and next-generation Selective Estrogen Receptor Degraders (SERDs). This guide provides a detailed comparison of PROTAC ERα Degrader-8 against a panel of next-generation SERDs, supported by preclinical data to inform future research and development.
This comparison focuses on PROTAC ERα Degrader-8, a potent research compound, and several next-generation SERDs that have shown significant promise in clinical development: Elacestrant, Giredestrant, and Camizestrant. We will delve into their mechanisms of action, comparative efficacy in preclinical models, and provide detailed experimental protocols for the key assays cited.
Mechanism of Action: A Tale of Two Degradation Strategies
Both PROTACs and SERDs aim to eliminate the ERα protein, but they achieve this through distinct mechanisms.
Next-Generation SERDs like elacestrant, giredestrant, and camizestrant are small molecules that bind to the ligand-binding domain (LBD) of ERα. This binding event serves a dual purpose: it antagonizes the receptor, preventing its activation by estrogen, and it induces a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2][3]
PROTAC ERα Degrader-8 , on the other hand, represents a more direct and catalytic approach to protein degradation.[4][5][6] A PROTAC is a bifunctional molecule with two key components: one end binds to the target protein (ERα), and the other end recruits an E3 ubiquitin ligase.[4][5][6] This proximity-induced ternary complex formation facilitates the ubiquitination of ERα, effectively "tagging" it for destruction by the proteasome.[4][5][6] A single PROTAC molecule can induce the degradation of multiple ERα proteins, leading to a potentially more efficient and sustained degradation.[4][5][6]
Figure 1: Mechanisms of ERα Degradation by Next-Generation SERDs and PROTACs.
Preclinical Performance: A Comparative Analysis
To provide a clear comparison, the following tables summarize key preclinical data for PROTAC ERα Degrader-8 (ERD-148), the clinically advanced PROTAC vepdegestrant (ARV-471), and the next-generation SERDs elacestrant, giredestrant, and camizestrant. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Antiproliferative Activity (IC50, nM)
| Compound | MCF-7 (ER+ Wild-Type) | T47D (ER+ Wild-Type) | MCF-7 (Y537S Mutant) | MCF-7 (D538G Mutant) |
| PROTAC ERα Degrader-8 (ERD-148) | 0.8[7] | - | 10.5[7] | 6.1[7] |
| Vepdegestrant (ARV-471) | ~1.8 (DC50)[8] | - | Degrades[9] | Degrades[9] |
| Elacestrant | 4.2[10] | - | - | - |
| Giredestrant | - | - | - | - |
| Camizestrant | Potent Inhibition[11] | Potent Inhibition[11] | Potent Inhibition[12] | Potent Inhibition[12] |
Data not available is denoted by "-".
Table 2: ERα Degradation (DC50, nM or % Degradation)
| Compound | MCF-7 Cells |
| PROTAC ERα Degrader-8 (ERD-148) | Significant degradation at 10 nM[7] |
| Vepdegestrant (ARV-471) | DC50 of 0.9 nM; >90% degradation[9][13] |
| Elacestrant | EC50 of 0.6 nM[10] |
| Giredestrant | Potent SERD[3] |
| Camizestrant | Robust and selective degradation[11] |
Data not available is denoted by "-".
Table 3: Binding Affinity to ERα (Kd or IC50, nM)
| Compound | Wild-Type ERα |
| PROTAC ERα Degrader-8 (ERD-148) | - |
| Vepdegestrant (ARV-471) | - |
| Elacestrant | 48[14] |
| Giredestrant | Nanomolar potency[2] |
| Camizestrant | High affinity[12] |
Data not available is denoted by "-".
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays cited in this guide.
Western Blot for ERα Degradation
This protocol outlines the steps to quantify the degradation of ERα protein in breast cancer cells following treatment with a degrader.
Figure 2: General workflow for Western blot analysis of ERα degradation.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media and conditions.[12][15][16][17]
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the PROTAC or SERD for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Determine the DC50 value (the concentration at which 50% of the protein is degraded) by plotting the percentage of degradation against the log of the compound concentration.
Cell Proliferation (IC50) Assay
This assay measures the ability of a compound to inhibit the proliferation of cancer cells.
1. Cell Seeding:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) as described previously.[12][15][16][17]
-
Trypsinize the cells and resuspend them in fresh media.
-
Seed a specific number of cells (e.g., 2,000-5,000 cells/well) into 96-well plates.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC or SERD in culture media.
-
Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 5-7 days).
3. Viability Measurement:
-
After the incubation period, measure cell viability using a suitable assay, such as:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells. Add the reagent to the wells and measure the luminescent signal.
-
4. Data Analysis:
-
Normalize the absorbance or luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using a non-linear regression analysis.
Conclusion and Future Directions
Both PROTAC ERα degraders and next-generation SERDs demonstrate compelling preclinical activity, effectively targeting and downregulating the ERα protein. PROTAC ERα Degrader-8 (ERD-148) and the clinically advanced vepdegestrant show remarkable potency in degrading ERα and inhibiting the proliferation of both wild-type and mutant ER-positive breast cancer cells.[1][7][9][13][18] The next-generation SERDs, elacestrant, giredestrant, and camizestrant, also exhibit potent antitumor effects and have the advantage of oral bioavailability.[2][3][10][11]
The distinct catalytic mechanism of PROTACs may offer advantages in terms of the extent and duration of ERα degradation, potentially leading to more profound and durable antitumor responses. However, further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy, safety, and resistance mechanisms of these two promising classes of ERα degraders. The data presented in this guide provide a solid foundation for researchers to design and interpret future experiments aimed at elucidating the full therapeutic potential of these novel agents in the treatment of ER-positive breast cancer.
References
- 1. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Giredestrant - Wikipedia [en.wikipedia.org]
- 3. gdc-9545-giredestrant-a-potent-and-orally-bioavailable-selective-estrogen-receptor-antagonist-and-degrader-with-an-exceptional-preclinical-profile-for-er-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. aacr.org [aacr.org]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 13. researchgate.net [researchgate.net]
- 14. Elacestrant | SERD | estrogen receptor (ER) degrader | CAS# 722533-56-4 | InvivoChem [invivochem.com]
- 15. mcf7.com [mcf7.com]
- 16. encodeproject.org [encodeproject.org]
- 17. encodeproject.org [encodeproject.org]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PROTAC ERα Degraders: ARV-471, ERD-308, and ERE-PROTAC
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for estrogen receptor-alpha (ERα)-positive breast cancer is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs). These novel molecules offer a distinct mechanism of action by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. This guide provides a head-to-head comparison of three prominent PROTAC ERα degraders: ARV-471 (Vepdegestrant), ERD-308, and ERE-PROTAC, supported by available experimental data to aid in research and development decisions.
Performance Snapshot: Quantitative Comparison
The following table summarizes the key performance metrics for ARV-471, ERD-308, and ERE-PROTAC based on published literature. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with the understanding that experimental conditions may have varied.
| Degrader | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ARV-471 (Vepdegestrant) | ERα Ligand | CRBN | MCF-7 | ~1.8 nM | >90% | [1] |
| T47D | Not explicitly stated | Not explicitly stated | ||||
| ERD-308 | ERα Antagonist | VHL | MCF-7 | 0.17 nM | >95% (at 5 nM) | [1] |
| T47D | 0.43 nM | >95% (at 5 nM) | [1] | |||
| ERE-PROTAC | Estrogen Response Element (ERE) DNA Sequence | VHL | MCF-7 | < 5 µM | Not explicitly stated | [2] |
| T47D | Dose-dependent degradation observed | Not explicitly stated | [2] |
Delving into the Degraders
ARV-471 (Vepdegestrant): Developed by Arvinas, ARV-471 is an orally bioavailable PROTAC that recruits the E3 ligase cereblon (CRBN) to target ERα for degradation. It has shown potent and robust ERα degradation in preclinical models and is currently in clinical development.[3] One of the key advantages of ARV-471 is its oral bioavailability, a significant improvement over the intramuscular administration of the current standard-of-care SERD, fulvestrant.
ERD-308: This PROTAC ERα degrader utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce ERα degradation.[1] In preclinical studies, ERD-308 has demonstrated exceptional potency, with sub-nanomolar DC50 values in both MCF-7 and T47D breast cancer cell lines.[1] It has been shown to achieve more thorough ERα degradation compared to fulvestrant.[1]
ERE-PROTAC: A novel approach in PROTAC design, ERE-PROTAC utilizes a DNA sequence, the Estrogen Response Element (ERE), as the ERα targeting moiety.[2][4] This strategy aims to target the DNA-binding domain of ERα, potentially overcoming resistance mechanisms associated with mutations in the ligand-binding domain.[4] While the reported DC50 is in the micromolar range, the innovative targeting mechanism warrants further investigation.
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway, the general mechanism of PROTAC action, and a logical workflow for comparing these degraders.
Caption: A simplified diagram of the estrogen receptor-alpha (ERα) signaling pathway.
Caption: General mechanism of action for a PROTAC ERα degrader.
Caption: A logical workflow for the experimental comparison of PROTAC ERα degraders.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of PROTAC ERα degraders.
Western Blot for ERα Degradation
This protocol is essential for determining the degradation efficiency (DC50 and Dmax) of PROTACs.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC ERα degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The level of ERα is normalized to the loading control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC50).
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value using non-linear regression analysis.
-
Conclusion
The development of PROTAC ERα degraders represents a significant advancement in the targeted therapy of ER-positive breast cancer. ARV-471 and ERD-308 have demonstrated remarkable potency in preclinical models, with distinct E3 ligase recruitment mechanisms. ERE-PROTAC introduces an innovative targeting strategy that may circumvent known resistance mechanisms. The data presented in this guide, while compiled from various sources, provides a valuable starting point for researchers to compare and contrast these promising therapeutic agents. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment and for guiding future clinical development.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PROTAC ERα Degrader Vepdegestrant (ARV-471) in CDK4/6 Inhibitor-Resistant Breast Cancer Models: A Comparative Guide
A Note on "PROTAC ERα Degrader-8": Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "PROTAC ERα Degrader-8." Therefore, this guide will focus on a well-characterized and clinically relevant PROTAC ERα degrader, vepdegestrant (ARV-471) , for which preclinical data in CDK4/6 inhibitor-resistant models is available. This will serve as a representative example to address the core requirements of the topic.
Introduction
The development of resistance to cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. A promising strategy to overcome this resistance is the targeted degradation of the estrogen receptor α (ERα), a key driver of tumor growth in this breast cancer subtype. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to harness the cell's own ubiquitin-proteasome system to specifically eliminate target proteins. This guide provides a comparative overview of the preclinical efficacy of the PROTAC ERα degrader vepdegestrant (ARV-471) in CDK4/6 inhibitor-resistant models, with a comparison to other endocrine therapies.
Mechanism of Action: PROTAC ERα Degraders
PROTAC ERα degraders are bifunctional molecules that simultaneously bind to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of ERα protein, rather than just blocking its function, offering a potential advantage over traditional inhibitors.
In Vivo Imaging of PROTAC ERα Degrader Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic strategy for diseases like cancer. For estrogen receptor-alpha (ERα)-positive breast cancers, PROTACs that induce the degradation of ERα are of significant interest. Visualizing and quantifying the engagement of these PROTACs with their target in a living organism is crucial for understanding their pharmacokinetics, pharmacodynamics, and therapeutic efficacy. This guide provides a comparative overview of current and emerging in vivo imaging techniques for assessing ERα-PROTAC target engagement, supported by experimental data and detailed protocols.
Comparison of In Vivo Imaging Strategies for ERα PROTACs
The primary methods for in vivo imaging of ERα-PROTAC engagement involve the use of fluorescently or radiolabeled degraders. These "theranostic" agents combine therapeutic action with diagnostic imaging capabilities.[1][2]
| Imaging Modality | PROTAC Example(s) | Principle | Advantages | Limitations |
| Fluorescence Imaging | W2, ERE-PROTAC, A3 | A fluorescent molecule is intrinsically part of or conjugated to the PROTAC, allowing for direct visualization of its distribution and target engagement.[1][2] | High sensitivity, real-time imaging capabilities, relatively low cost.[1] | Limited tissue penetration depth, autofluorescence from tissues can interfere with signal. |
| Bioluminescence Imaging | Luciferase-based reporters | Measures the activity of a luciferase reporter gene linked to ERα expression or activity, providing an indirect measure of PROTAC efficacy. | High signal-to-noise ratio, low background signal. | Indirect measurement of target engagement, requires genetic modification of cells/animals. |
| Positron Emission Tomography (PET) | Radiolabeled PROTACs (Hypothetical) | A positron-emitting radionuclide is incorporated into the PROTAC structure, allowing for quantitative 3D imaging of its distribution and target binding. | Unlimited tissue penetration, high quantitative accuracy, and translational potential to the clinic.[3] | Lower spatial resolution than optical imaging, requires specialized and expensive equipment, exposure to ionizing radiation. |
Featured PROTAC ERα Degraders for In Vivo Imaging
While a specific compound named "PROTAC ERα Degrader-8" is not prominently described in publicly available research, several other compounds serve as excellent examples for in vivo imaging applications.
| Compound | Description | In Vitro Degradation (DC50) | In Vitro Anti-proliferative Activity (IC50) | Imaging Capability | Reference |
| W2 | An ERα-targeted PROTAC with intrinsic fluorescence.[1] | Not explicitly stated | Good anti-proliferative activity in MCF-7 cells.[1] | Yes, intrinsic fluorescence.[1] | [1] |
| A3 | A visual theranostic PROTAC for ERα+ breast cancer.[2] | 0.12 µM in MCF-7 cells.[2] | 0.051 µM in MCF-7 cells.[2] | Yes, intrinsic fluorescence.[2] | [2] |
| ERE-PROTAC | A nucleic acid-conjugated PROTAC targeting the DNA-binding domain of ERα. | < 5 µM in MCF-7 cells. | Not explicitly stated | Yes, can be fluorescently labeled (e.g., with FITC). | |
| ARV-471 (Vepdegestrant) | An orally bioavailable PROTAC ER degrader in clinical development. | Not explicitly stated | Not explicitly stated | Potential for radiolabeling for PET imaging. |
Signaling Pathways and Mechanisms
Visualizing the intricate processes of ERα signaling and its disruption by PROTACs is fundamental to understanding their mechanism of action.
References
- 1. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomics Guide: PROTAC ERα Degrader ERD-148 versus Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomics effects of the PROTAC ERα degrader ERD-148 and Selective Estrogen Receptor Degraders (SERDs), with a focus on fulvestrant. The information is supported by experimental data to assist researchers in understanding the distinct mechanisms and downstream consequences of these two classes of estrogen receptor α (ERα) degraders.
Introduction: Mechanisms of ERα Degradation
Both PROTACs (Proteolysis-Targeting Chimeras) and SERDs are therapeutic modalities designed to eliminate the ERα protein, a key driver in the majority of breast cancers. However, they achieve this through distinct mechanisms of action.
Selective Estrogen Receptor Degraders (SERDs) , such as fulvestrant, are compounds that bind to the ligand-binding domain of ERα. This binding induces a conformational change in the receptor, leading to its instability and subsequent recognition and degradation by the cellular ubiquitin-proteasome system.
PROTAC ERα Degraders , exemplified by ERD-148, are heterobifunctional molecules. One end of the PROTAC binds to ERα, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
Comparative Proteomics Data
The following tables summarize the comparative effects of ERD-148 and fulvestrant on ERα and related protein expression, based on available experimental data. The primary method for generating this data is quantitative Western blotting.
Table 1: Comparative Efficacy of ERα Degradation in MCF-7 Breast Cancer Cells
| Target Protein | Treatment | Concentration | Result | Reference |
| Total ERα | ERD-148 | 30 nM | >95% degradation | [1] |
| Fulvestrant | 30 nM | ~80% degradation | [1] | |
| Phosphorylated ERα (Ser118) | ERD-148 | 30 nM | Complete degradation | [1] |
| Fulvestrant | 30 nM | Partial degradation | [1] |
Table 2: Effect on ERα in Fulvestrant-Resistant MCF-7 Cells
| Target Protein | Treatment | Concentration | Result | Reference |
| Total ERα | ERD-148 | 100 nM | Significant degradation | [2] |
| Fulvestrant | 100 nM | Minimal degradation | [2] | |
| Phosphorylated ERα (Ser118) | ERD-148 | 100 nM | Significant degradation | [2] |
| Fulvestrant | 100 nM | No significant degradation | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of SERDs and PROTACs in targeting ERα for degradation are depicted in the following signaling pathway diagrams.
Caption: Mechanism of Action for Selective Estrogen Receptor Degraders (SERDs).
Caption: Mechanism of Action for PROTAC ERα Degraders.
Experimental Workflow
A typical workflow for a comparative proteomics study of ERα degraders is outlined below.
Caption: Comparative Proteomics Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive breast cancer cell line) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing either ERD-148 (e.g., 30 nM), fulvestrant (e.g., 30 nM), or DMSO as a vehicle control.
-
Incubation: Cells are incubated for the desired time points (e.g., 4, 8, 12, 24 hours).
Protein Extraction and Quantification
-
Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Harvesting: Cells are scraped, and the lysate is collected and incubated on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA (Bicinchoninic acid) protein assay.
Quantitative Western Blotting
-
Sample Preparation: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes.
-
SDS-PAGE: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against ERα, phospho-ERα (Ser118), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the band intensities. The intensity of the target protein is normalized to the loading control.
Mass Spectrometry-Based Proteomics (LC-MS/MS)
-
In-solution Digestion:
-
An equal amount of protein from each sample is denatured, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide (IAA).
-
Proteins are digested overnight with sequencing-grade trypsin.
-
-
Peptide Cleanup: The digested peptides are desalted using C18 spin columns.
-
LC-MS/MS Analysis:
-
The peptide samples are analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Peptides are separated on a C18 column using a gradient of acetonitrile.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode to acquire MS1 spectra followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a software suite such as MaxQuant or Proteome Discoverer.
-
Peptide and protein identification is performed by searching the MS/MS spectra against a human protein database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the different treatment groups.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed.
-
Summary of Findings and Future Directions
The available data indicates that the PROTAC ERα degrader ERD-148 demonstrates a more potent and complete degradation of both total and phosphorylated ERα compared to the SERD fulvestrant, particularly in fulvestrant-resistant models. This suggests a distinct and potentially more robust mechanism of action for PROTACs in overcoming resistance to endocrine therapies.
Future large-scale quantitative proteomics studies are warranted to provide a more comprehensive understanding of the global proteomic changes induced by ERD-148 and other PROTAC ERα degraders in comparison to various SERDs. Such studies will be invaluable for identifying novel biomarkers of response and resistance, elucidating off-target effects, and further refining the therapeutic application of these promising new agents in the treatment of ERα-positive breast cancer.
References
A Comparative Guide to Clinical Trial Designs for PROTAC ERα Degraders in Breast Cancer
For researchers and drug development professionals navigating the evolving landscape of estrogen receptor-positive (ER+) breast cancer therapies, this guide provides an objective comparison of clinical trial designs for Proteolysis Targeting Chimera (PROTAC) ERα degraders and other next-generation endocrine therapies. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate a deeper understanding of the clinical strategies being employed to overcome endocrine resistance.
Introduction to PROTAC ERα Degraders
PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively target and degrade proteins of interest.[1][2] PROTAC ERα degraders are bifunctional molecules designed to simultaneously bind to the estrogen receptor alpha (ERα) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent degradation of ERα by the proteasome, offering a distinct mechanism of action compared to traditional inhibitors.[1][2] This approach has the potential to overcome resistance mechanisms that have emerged with conventional endocrine therapies.[3]
Mechanism of Action: PROTAC ERα Degraders
PROTAC ERα degraders function by hijacking the cell's natural protein disposal machinery. The key steps are:
-
Binding: The PROTAC molecule, with its two distinct ligands, binds to both the ERα protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase then tags the ERα protein with ubiquitin molecules.
-
Degradation: The proteasome recognizes the polyubiquitinated ERα and degrades it.
-
Recycling: The PROTAC molecule is then released and can initiate another cycle of degradation.
This catalytic mode of action distinguishes PROTACs from traditional occupancy-based inhibitors.
Caption: Mechanism of action for a PROTAC ERα degrader.
The Estrogen Receptor Alpha (ERα) Signaling Pathway
The ERα signaling pathway plays a crucial role in the growth and proliferation of ER+ breast cancer. Upon binding to its ligand, estrogen, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes that promote cell proliferation.
Caption: Simplified ERα signaling pathway in breast cancer.
Comparative Analysis of Key Clinical Trials
This section provides a comparative overview of recent and ongoing clinical trials for PROTAC ERα degraders and other novel endocrine therapies.
Table 1: Comparison of Key Clinical Trial Designs
| Trial Name | Drug(s) | Phase | Patient Population | Primary Endpoint(s) | Comparator | NCT Number |
| VERITAC-2 | Vepdegestrant (ARV-471) | III | ER+/HER2- advanced breast cancer, post-CDK4/6i and endocrine therapy.[4][5][6] | Progression-Free Survival (PFS) in ESR1-mutant and all-comer populations.[5] | Fulvestrant[4][5] | NCT05654623[5][7] |
| SERENA-2 | Camizestrant | II | ER+/HER2- advanced breast cancer, previously treated with endocrine therapy.[8][9] | PFS[8] | Fulvestrant[8][9] | NCT04214288[10] |
| SERENA-6 | Camizestrant + CDK4/6i | III | HR+/HER2- advanced breast cancer with emergent ESR1 mutation during 1L AI + CDK4/6i.[11] | Investigator-assessed PFS[11] | AI + CDK4/6i[11] | NCT04964934[12] |
| EMERALD | Elacestrant | III | ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6i and 1-2 lines of endocrine therapy.[13][14][15] | PFS in all patients and in patients with ESR1 mutations.[13][15] | Standard of Care (Fulvestrant or Aromatase Inhibitor)[13][15] | NCT03778931[14][15][16] |
| acelERA BC | Giredestrant | II | ER+/HER2- advanced breast cancer, progressed after 1-2 lines of systemic therapy.[17][18] | Investigator-assessed PFS[17][18] | Physician's Choice of Endocrine Monotherapy (Fulvestrant or Aromatase Inhibitor)[17][18] | NCT04576455[17][18][19] |
| PALOMA-3 | Palbociclib + Fulvestrant | III | HR+/HER2- metastatic breast cancer, progressed on prior endocrine therapy.[20] | PFS | Placebo + Fulvestrant | NCT01942135 |
Table 2: Summary of Efficacy Data from Key Clinical Trials
| Trial Name | Drug | Patient Subgroup | Median PFS (Drug Arm) | Median PFS (Comparator Arm) | Hazard Ratio (95% CI) |
| VERITAC-2 | Vepdegestrant | ESR1-mutant | Not yet reported | Not yet reported | Statistically significant improvement vs fulvestrant[6][21] |
| SERENA-2 | Camizestrant (75mg) | Overall Population | 7.2 months[9] | 3.7 months[9] | 0.58[9] |
| SERENA-2 | Camizestrant (150mg) | Overall Population | 7.7 months[22] | 3.7 months[22] | 0.67[9] |
| SERENA-2 | Camizestrant (75mg) | ESR1-mutant | Not specified | Not specified | 67% reduction in risk of progression or death vs fulvestrant[9] |
| EMERALD | Elacestrant | Overall Population | 2.8 months[13] | 1.9 months[13] | 0.70 (0.55 - 0.88)[13] |
| EMERALD | Elacestrant | ESR1-mutant | 3.8 months[13][23] | 1.9 months[13][23] | 0.55 (0.39 - 0.77)[13] |
| acelERA BC | Giredestrant | Overall Population | Not specified | Not specified | 0.81 (0.60 - 1.10)[17][18] |
| acelERA BC | Giredestrant | ESR1-mutant | Not specified | Not specified | 0.60 (0.35 - 1.03)[17][18] |
Table 3: Summary of Key Safety and Tolerability Data
| Drug | Trial | Most Common Treatment-Related Adverse Events (Grade ≥3) | Discontinuation Rate due to Adverse Events |
| Vepdegestrant (ARV-471) | VERITAC (Phase I/II) | Primarily Grade 1-2; nausea, fatigue, vomiting.[24] | <2%[24] |
| Camizestrant | SERENA-1 (Monotherapy) | No Grade ≥3 TRAEs at doses ≤150 mg. Most common were visual effects, bradycardia, fatigue, and nausea (all Grade 1/2).[10] | Not specified |
| Elacestrant | EMERALD | 7.2% (vs 3.1% in SOC arm).[13][14] | 3.4% (vs 0.9% in SOC arm).[13][14] |
| Giredestrant | acelERA BC | Balanced across arms.[17][18] | Balanced across arms.[17][18] |
Experimental Protocols: Key Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of key methodologies employed in the discussed trials.
General Clinical Trial Workflow
The general workflow for these clinical trials involves several key stages, from patient screening and enrollment to treatment and follow-up.
Caption: A generalized workflow for a randomized clinical trial.
Key Experimental Procedures
-
Patient Selection: Eligibility criteria are critical for defining the study population. For instance, the VERITAC-2 trial enrolls patients with ER+/HER2- advanced breast cancer who have progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[4][5][6] The EMERALD trial has similar criteria, requiring one to two prior lines of endocrine therapy for advanced disease, including a CDK4/6 inhibitor.[13][14][15] The acelERA BC study included patients who had progressed after one to two lines of systemic therapy.[17][18]
-
Randomization and Blinding: Most of these are open-label, randomized studies. For example, VERITAC-2 is an open-label, randomized trial comparing vepdegestrant to fulvestrant.[4][7] EMERALD is also an open-label, randomized, active-controlled study.[15][25]
-
Treatment Administration:
-
Vepdegestrant (ARV-471): Administered orally once daily.[4]
-
Camizestrant: Administered orally once daily.[10]
-
Elacestrant: Administered orally once daily at a dose of 400 mg.[13]
-
Giredestrant: Administered orally once daily at a dose of 30 mg.[17][18]
-
Fulvestrant: Administered as an intramuscular injection.[5]
-
-
Efficacy Assessment:
-
Progression-Free Survival (PFS): This is a primary endpoint in most of the trials, typically assessed by blinded independent central review (BICR) or investigator assessment according to RECIST v1.1.[5][8][18]
-
Overall Survival (OS): A key secondary endpoint in many of these trials.
-
Objective Response Rate (ORR) and Clinical Benefit Rate (CBR): These are common secondary endpoints to evaluate the anti-tumor activity of the investigational drugs.
-
-
Safety Assessment: Adverse events (AEs) are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Biomarker Analysis: A crucial component of these trials is the analysis of biomarkers, particularly ESR1 mutations in circulating tumor DNA (ctDNA), to identify patient populations most likely to benefit from the treatment.[11][13][17][18]
Conclusion
The clinical development of PROTAC ERα degraders and other next-generation SERDs represents a significant advancement in the treatment paradigm for ER+ breast cancer. The clinical trial designs reviewed in this guide highlight a focus on heavily pre-treated patient populations, including those who have progressed on CDK4/6 inhibitors, and a strong emphasis on biomarker-driven patient selection, particularly the presence of ESR1 mutations. The comparative data, though still emerging for some agents, suggest that these novel therapies hold promise for improving outcomes in patients with endocrine-resistant breast cancer. Continued follow-up and the results of ongoing Phase III trials will be critical in defining the future role of these agents in clinical practice.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. marinbio.com [marinbio.com]
- 3. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camizestrant significantly improved progression-free survival vs. FASLODEX® (fulvestrant) in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca-us.com]
- 9. Next-generation SERD camizestrant significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 10. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Serena-1: Updated analyses from a phase 1 study (parts C/D) of the next-generation oral SERD camizestrant (AZD9833) in combination with palbociclib, in women with ER-positive, HER2-negative advanced breast cancer. - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. emjreviews.com [emjreviews.com]
- 21. Which Class of ER Degrader Is Better? [medscape.com]
- 22. fondazionebonadonna.org [fondazionebonadonna.org]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 25. EMERALD: Phase III trial of elacestrant (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of ERα Degraders: A Comparative Guide for Researchers
In the rapidly evolving field of targeted cancer therapy, Proteolysis Targeting Chimeras (PROTACs) represent a novel and promising modality. This guide provides a comprehensive comparison of PROTAC ERα Degrader-8 therapy with alternative treatments for estrogen receptor-positive (ER+) breast cancer, focusing on biomarkers of response and supporting experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical trial data, details relevant experimental protocols, and visualizes critical biological pathways and workflows.
The Rise of PROTAC ERα Degraders: A New Mechanism of Action
PROTAC ERα degraders are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor alpha (ERα) protein.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate its complete removal.[2] This is achieved through a "hijacking" mechanism where one end of the PROTAC molecule binds to ERα, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple ERα proteins.[2] Preclinical studies have demonstrated that PROTAC ERα degraders can effectively degrade both wild-type and mutant forms of ERα.[1][3]
A key biomarker that has emerged for predicting response to ERα degrader therapies is the presence of mutations in the ESR1 gene, which encodes for ERα. These mutations are a common mechanism of acquired resistance to traditional endocrine therapies.[2]
Comparative Efficacy of ERα Degraders in Clinical Trials
The following tables summarize the efficacy of the PROTAC ERα degrader vepdegestrant (ARV-471) and other selective estrogen receptor degraders (SERDs) in clinical trials, with a focus on patients with ER+/HER2- advanced breast cancer who have been previously treated with endocrine therapy and CDK4/6 inhibitors. The data is stratified by the presence of ESR1 mutations, a key biomarker of response.
Table 1: Progression-Free Survival (PFS) in Patients with ESR1 Mutations
| Therapy (Trial) | Treatment Arm | Comparator Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| Vepdegestrant (VERITAC-2) | Vepdegestrant | Fulvestrant | 5.0 | 0.57 (0.42–0.77) | 0.0001 |
| Fulvestrant | - | 2.1 | - | - | |
| Imlunestrant (EMBER-3) | Imlunestrant | Standard of Care | 5.5 | 0.62 (0.46–0.82) | <0.001 |
| Standard of Care | - | 3.8 | - | - | |
| Elacestrant (EMERALD) | Elacestrant | Standard of Care | 3.8 | 0.55 (0.39-0.77) | 0.0005 |
| Standard of Care | - | 1.9 | - | - | |
| Camizestrant (SERENA-2) | Camizestrant (75mg) | Fulvestrant | 7.2 | 0.58 (N/A) | Statistically Significant |
| Camizestrant (150mg) | Fulvestrant | 7.7 | 0.67 (N/A) | Statistically Significant | |
| Fulvestrant | - | 3.7 | - | - | |
| Giredestrant (acelERA) | Giredestrant | Physician's Choice | 5.3 | 0.60 (0.35-1.03) | Not Statistically Significant |
| Physician's Choice | - | 3.5 | - | - |
Table 2: Progression-Free Survival (PFS) in the Overall Patient Population
| Therapy (Trial) | Treatment Arm | Comparator Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| Vepdegestrant (VERITAC-2) | Vepdegestrant | Fulvestrant | 3.7 | 0.83 (0.68–1.02) | 0.0358 (Not Statistically Significant) |
| Fulvestrant | - | 3.6 | - | - | |
| Imlunestrant (EMBER-3) | Imlunestrant | Standard of Care | 5.6 | 0.87 (0.72-1.04) | 0.12 (Not Statistically Significant) |
| Standard of Care | - | 5.5 | - | - | |
| Elacestrant (EMERALD) | Elacestrant | Standard of Care | 2.8 | 0.70 (0.55-0.88) | 0.0018 |
| Standard of Care | - | 1.9 | - | - | |
| Giredestrant (acelERA) | Giredestrant | Physician's Choice | 5.6 | 0.81 (0.60-1.10) | Not Statistically Significant |
| Physician's Choice | - | 5.4 | - | - |
Table 3: Objective Response Rate (ORR) and Clinical Benefit Rate (CBR)
| Therapy (Trial) | Patient Population | Treatment Arm ORR (%) | Comparator Arm ORR (%) | Treatment Arm CBR (%) | Comparator Arm CBR (%) |
| Vepdegestrant (VERITAC-2) | ESR1-mutated | 18.6 | 4.0 | 42.1 | 20.2 |
| Imlunestrant + Abemaciclib (EMBER-3) | ESR1-mutated | 35 | 3 | N/A | N/A |
| Imlunestrant + Abemaciclib (EMBER-3) | Overall Population | 27 | 5 | N/A | N/A |
| Giredestrant (acelERA) | Overall Population | 12.6 | 7.2 | 31.8 | 21.1 |
Visualizing the Pathway and Process
To better understand the underlying biology and clinical application of PROTAC ERα degrader therapy, the following diagrams illustrate the mechanism of action and a typical workflow for biomarker-guided treatment.
Caption: Mechanism of action of a PROTAC ERα degrader.
Caption: Biomarker-guided therapy workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the study of PROTAC ERα degrader therapies.
ESR1 Mutation Detection by Droplet Digital PCR (ddPCR)
This protocol outlines the detection of ESR1 mutations in circulating tumor DNA (ctDNA) from plasma.
-
Sample Collection and Processing:
-
Collect peripheral blood in specialized ctDNA collection tubes.
-
Separate plasma by centrifugation within the recommended timeframe to prevent contamination with genomic DNA from white blood cells.
-
Extract ctDNA from plasma using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted ctDNA using a fluorometric method.
-
-
ddPCR Assay:
-
Prepare the ddPCR reaction mix containing ddPCR supermix, specific primers and probes for wild-type ESR1 and the target ESR1 mutations (e.g., D538G, Y537S), and the ctDNA sample.[4][5]
-
Generate droplets using a droplet generator.
-
Perform PCR amplification on a thermal cycler with optimized cycling conditions.
-
Read the droplets on a droplet reader to count the number of positive droplets for the wild-type and mutant alleles.[4]
-
-
Data Analysis:
-
Calculate the fractional abundance of the ESR1 mutation by dividing the number of mutant-positive droplets by the total number of positive (mutant + wild-type) droplets.
-
A sample is considered positive for an ESR1 mutation if the fractional abundance is above a pre-defined limit of detection.[5]
-
Assessment of ERα Degradation by Western Blot
This protocol describes how to measure the reduction of ERα protein levels in cancer cells following treatment with a PROTAC ERα degrader.
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC ERα degrader or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.[6]
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., PrestoBlue Assay)
This protocol measures the effect of a PROTAC ERα degrader on the viability of cancer cells.
-
Cell Seeding and Treatment:
-
Seed ER+ breast cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC ERα degrader. Include wells with untreated cells as a control.
-
-
PrestoBlue Assay:
-
After the desired treatment period (e.g., 72 hours), add PrestoBlue reagent to each well, following the manufacturer's instructions.[7]
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), allowing viable cells to convert the resazurin in the reagent to the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance of each well using a plate reader at the appropriate wavelengths.[7]
-
Subtract the background fluorescence/absorbance from a media-only control.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
PROTAC ERα Degrader-8 and other emerging ERα degraders are showing significant promise in the treatment of ER+/HER2- advanced breast cancer, particularly in patients with acquired ESR1 mutations. The clinical data presented in this guide highlight the importance of ESR1 mutation status as a predictive biomarker for response to these novel therapies. The detailed experimental protocols provide a foundation for researchers to investigate the efficacy and mechanisms of these compounds further. As the field of targeted protein degradation continues to expand, a thorough understanding of the comparative efficacy and underlying biology of these agents will be critical for the development of more effective and personalized cancer treatments.
References
- 1. Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer - The ASCO Post [ascopost.com]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bio-rad.com [bio-rad.com]
- 5. A single droplet digital PCR for ESR1 activating mutations detection in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of PROTAC ER|A Degrader-8: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like PROTAC ER|A Degrader-8 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its responsible disposal.
Due to the specific nature of this compound as a research compound, a publicly available, specific safety data sheet (SDS) detailing its disposal is not readily found. However, based on the general principles of handling and disposing of hazardous chemical waste in a laboratory setting, a comprehensive operational plan can be established. This guidance is predicated on the understanding that PROTACs, as biologically active small molecules, should be treated as hazardous chemical waste.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department. EHS will provide specific guidelines and procedures that are in compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A lab coat, fully buttoned.
-
Respiratory Protection: A fume hood should be used when handling the compound in its powdered form or when preparing solutions for disposal to avoid inhalation of aerosols.
Spill Management:
In the event of a spill, immediately alert others in the vicinity. The cleanup procedure should be as follows:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material like a spill pillow or diatomaceous earth to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Neutralization/Decontamination: There are no specific neutralization protocols for PROTACs. Therefore, the focus is on careful collection and disposal.
-
Collection: Carefully collect all contaminated materials (absorbent, paper towels, etc.) using tongs or other appropriate tools and place them in a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be approached with a clear, systematic procedure to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be identified as hazardous chemical waste.
-
Segregate: This waste must be segregated from non-hazardous waste streams. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect in a clearly labeled, leak-proof, and puncture-resistant container.
-
The container should have a secure lid to prevent accidental spills.
-
-
Liquid Waste:
-
Collect in a designated, chemically compatible, and shatter-proof container (e.g., a high-density polyethylene bottle).
-
The container must have a secure, leak-proof cap.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels) contaminated with this compound should be placed in a designated sharps container.
-
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 4: Storage
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Store away from incompatible chemicals.
Step 5: Disposal Request and Pickup
-
Once the waste container is full (or within the time limits specified by your institution), submit a chemical waste pickup request to your EHS department.
-
Follow your institution's specific procedures for requesting a pickup.
III. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key operational parameters based on general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 80% capacity | To prevent spills due to expansion of contents. |
| Satellite Accumulation Time | Varies by institution (e.g., < 90 days) | To comply with regulatory storage time limits for hazardous waste. |
| pH of Aqueous Waste | Neutral (6-8) is preferred | To ensure compatibility with container materials and other potential waste streams. |
IV. Experimental Protocols
As the disposal of this compound is managed through established hazardous waste protocols, there are no experimental procedures for its degradation or neutralization at the laboratory level. The primary "protocol" is the adherence to the institutional and regulatory guidelines for hazardous waste management.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize communication with your institution's Environmental Health & Safety department as the primary source of guidance.
Essential Safety and Operational Guide for Handling PROTAC ERα Degrader-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and potent compounds like PROTAC ERα Degrader-8. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Given the high potency of PROTACs, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling PROTAC ERα Degrader-8. This guidance is based on general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation. A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities. | Minimizes the risk of inhaling the potent compound, which can have systemic effects. The level of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Body Protection | A disposable lab coat with long sleeves and tight cuffs. For larger quantities or higher-risk procedures, a disposable, fluid-resistant gown or a full-body protective suit (e.g., Tyvek®) is recommended. | Prevents contamination of personal clothing and skin. Disposable garments eliminate the need for laundering contaminated clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside of the laboratory. |
Operational Plan: Step-by-Step Guidance
A clear and structured operational plan is essential for the safe handling of PROTAC ERα Degrader-8 from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE (lab coat, double gloves, and safety glasses) before opening the package.
-
Open the package in a designated containment area, such as a chemical fume hood or a glove box.
-
Verify the contents against the shipping documents.
2. Storage:
-
Store PROTAC ERα Degrader-8 in a clearly labeled, sealed, and compatible container.
-
For long-term storage, it is recommended to store the compound at -80°C for 6 months or -20°C for 1 month, preferably under a nitrogen atmosphere to prevent degradation.[4][5]
-
Store in a secure, designated area with restricted access.
-
Maintain an accurate inventory of the compound.
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood, glove box, or other appropriate containment device.[6]
-
Use a dedicated set of calibrated equipment (e.g., balances, spatulas, glassware) for handling the compound.
-
When weighing the solid, use a balance with a draft shield or perform the task within a containment enclosure to prevent dispersal of the powder.
-
Prepare solutions by slowly adding the solvent to the compound to avoid splashing.
4. Experimental Use:
-
Clearly label all solutions containing PROTAC ERα Degrader-8 with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or other experiments, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols.
-
After use, decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be identified based on the compound's properties (e.g., a solution of mild detergent followed by a solvent rinse).
Disposal Plan
Proper disposal of PROTAC ERα Degrader-8 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Collect all unused PROTAC ERα Degrader-8 and solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Follow your institution's and local regulations for the disposal of highly potent chemical waste.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with the compound, including gloves, lab coats, shoe covers, pipette tips, and culture plates, must be considered hazardous waste.
-
Collect these materials in a designated, sealed, and labeled hazardous waste container.
-
Sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing the appropriate PPE (including respiratory protection), contain the spill with absorbent materials.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report the spill to your institution's environmental health and safety department.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of PROTAC ERα Degrader-8.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
